molecular formula C30H42N4O8 B608408 Zetomipzomib CAS No. 1629677-75-3

Zetomipzomib

货号: B608408
CAS 编号: 1629677-75-3
分子量: 586.7 g/mol
InChI 键: GHYOCDFICYLMRF-UTIIJYGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zetomipzomib is under investigation in clinical trial NCT04033926 (A Phase 2 Study of KZR-616 to Evaluate Safety and Efficacy in Patients With Active Polymyositis or Dermatomyositis).
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
immunoproteasome-selective inhibito

属性

IUPAC Name

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOCDFICYLMRF-UTIIJYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629677-75-3
Record name KZR-616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KZR-616
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zetomipzomib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zetomipzomib: A Technical Guide to its Mechanism of Action in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zetomipzomib (formerly KZR-616) is a novel, first-in-class selective inhibitor of the immunoproteasome, currently under investigation for the treatment of a range of autoimmune diseases, including lupus nephritis (LN) and autoimmune hepatitis (AIH).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, its impact on key immune cell signaling pathways, and the experimental evidence supporting its immunomodulatory effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

This compound's primary mechanism of action is the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][3] Unlike the constitutive proteasome, which is responsible for general protein turnover in all cells, the immunoproteasome plays a critical role in processing antigens for presentation to the immune system and in regulating the production of inflammatory cytokines.[3]

This compound specifically targets two of the three catalytic subunits of the immunoproteasome: low molecular mass polypeptide 7 (LMP7) and low molecular mass polypeptide 2 (LMP2) .[4][5] This dual inhibition is crucial for its broad anti-inflammatory and immunomodulatory effects.[2]

Molecular Targeting and Potency

This compound is a tripeptide ketoepoxide that demonstrates high selectivity for the LMP7 and LMP2 subunits over the constitutive proteasome subunits.[2] This selectivity is key to its favorable safety profile, minimizing the off-target effects associated with broader proteasome inhibitors.[6]

Target Subunit Species IC50 (nM)
LMP7 (β5i)Human (h)39[4][5][7]
Mouse (m)57[4][5][7]
LMP2 (β1i)Human (h)131[4][5][7]
Mouse (m)179[4][5][7]
MECL-1 (β2i)-623[4][5][7]
Constitutive β5-688[4][5][7]

Table 1: this compound In Vitro Inhibitory Potency (IC50)

This compound This compound Immunoproteasome Immunoproteasome LMP7 (β5i) LMP2 (β1i) MECL-1 (β2i) This compound->Immunoproteasome:LMP7 This compound->Immunoproteasome:LMP2 Constitutive_Proteasome Constitutive Proteasome β5 β2 β1

Figure 1: this compound selectively targets the LMP7 and LMP2 subunits of the immunoproteasome.

Immunomodulatory Effects on Innate and Adaptive Immunity

By inhibiting the immunoproteasome, this compound exerts a broad range of effects on both the innate and adaptive immune systems, ultimately dampening the inflammatory processes that drive autoimmune diseases.

Attenuation of Pro-inflammatory Cytokine Production

A key consequence of immunoproteasome inhibition by this compound is the significant reduction in the production of a wide array of pro-inflammatory cytokines.[2] This has been demonstrated in human peripheral blood mononuclear cells (PBMCs) stimulated with various agents.[2]

Experimental Protocol: Human PBMC Cytokine Production Assay

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs at a density of 2 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • This compound Treatment: Pre-treat PBMCs with this compound (e.g., 500 nM) or vehicle control for 1 hour.

  • Stimulation: Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) or anti-CD3/anti-CD28 antibodies for 24 hours.

  • Cytokine Analysis: Collect supernatants and analyze cytokine levels using a multiplexed immunoassay (e.g., Meso Scale Diagnostics).

Stimulant Cytokines Significantly Inhibited by this compound
LPSIL-1β, IL-6, TNF-α, IL-12p70, and over 30 other pro-inflammatory cytokines[2]
anti-CD3/CD28IFN-γ, IL-2, IL-17A, and other T-cell-associated cytokines[2]

Table 2: Effect of this compound on Stimulated Cytokine Production in Human PBMCs

cluster_0 Immune Cell Activation Stimuli LPS or anti-CD3/CD28 Immune_Cell Macrophage / T Cell Stimuli->Immune_Cell Immunoproteasome Immunoproteasome (LMP7/LMP2) Immune_Cell->Immunoproteasome NF_kB_Pathway NF-κB and other signaling pathways Immunoproteasome->NF_kB_Pathway Cytokine_Production Pro-inflammatory Cytokine Production NF_kB_Pathway->Cytokine_Production This compound This compound This compound->Immunoproteasome Inhibits

Figure 2: this compound inhibits cytokine production by blocking immunoproteasome activity.

Modulation of T Cell Differentiation and Function

This compound influences the differentiation of naïve CD4+ T cells, skewing the balance away from pro-inflammatory T helper (Th) subsets towards a more regulatory phenotype. Specifically, it has been shown to inhibit the polarization of Th1 and Th17 cells, which are key drivers of autoimmune pathology.[2]

Experimental Protocol: Human T Cell Polarization Assay

  • Naïve T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs.

  • This compound Treatment: Treat cells with this compound or vehicle.

  • Polarization: Culture cells for 6 days under Th1-polarizing conditions (IL-12, anti-IL-4) or Th17-polarizing conditions (IL-6, IL-23, IL-1β, TGF-β, anti-IFN-γ, anti-IL-4).

  • Analysis: Analyze intracellular cytokine production (IFN-γ for Th1, IL-17 for Th17) by flow cytometry.

T Helper Subset Effect of this compound
Th1 (IFN-γ+)Reduced polarization[2]
Th17 (IL-17+)Reduced polarization[2]

Table 3: Impact of this compound on T Helper Cell Polarization

Naive_T_Cell Naïve CD4+ T Cell Th1 Th1 Cell (IFN-γ) Naive_T_Cell->Th1 Polarization Th17 Th17 Cell (IL-17) Naive_T_Cell->Th17 Polarization Treg Treg Cell Naive_T_Cell->Treg Differentiation This compound This compound This compound->Th1 Inhibits This compound->Th17 Inhibits

Figure 3: this compound modulates T cell differentiation, inhibiting pro-inflammatory subsets.

Inhibition of B Cell Differentiation and Antibody Production

This compound has been demonstrated to impede the differentiation of B cells into antibody-secreting plasmablasts, a critical step in the pathogenesis of antibody-mediated autoimmune diseases like lupus.[2] This leads to a reduction in the production of pathogenic autoantibodies.

Experimental Protocol: Human Plasmablast Differentiation Assay

  • B Cell Isolation: Isolate CD19+ B cells from human PBMCs.

  • This compound Treatment: Treat cells with this compound or vehicle.

  • Differentiation: Stimulate B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce plasmablast differentiation.

  • Analysis: Quantify the percentage of CD19+CD38+ plasmablasts by flow cytometry and measure IgG levels in the supernatant by ELISA.

In preclinical models of lupus, this compound treatment led to a significant reduction in both short-lived and long-lived plasma cells in the spleen and bone marrow, correlating with decreased levels of anti-dsDNA autoantibodies.[2]

Preclinical and Clinical Evidence in Autoimmune Disease

The immunomodulatory effects of this compound have been validated in preclinical models and are currently being evaluated in clinical trials for various autoimmune diseases.

Preclinical Efficacy in a Mouse Model of Lupus Nephritis

In the NZB/W F1 mouse model of lupus nephritis, this compound demonstrated significant therapeutic efficacy.[2]

Experimental Protocol: NZB/W F1 Mouse Model of Lupus Nephritis

  • Animal Model: Use female NZB/W F1 mice with established proteinuria.

  • Treatment: Administer this compound (e.g., 5 mg/kg intravenously or 10 mg/kg subcutaneously, three times a week) or vehicle control for 13 weeks.

  • Disease Monitoring: Monitor proteinuria weekly. At the end of the study, assess renal histopathology, serum anti-dsDNA antibody levels, and immune cell populations in the spleen and kidneys.

Parameter Effect of this compound Treatment
ProteinuriaComplete and durable resolution[2]
Renal HistopathologyMarked reduction in glomerular nephritis and immune complex deposition[2]
Anti-dsDNA AntibodiesSignificant reduction in serum levels[2]
Plasma CellsDecreased numbers in spleen and bone marrow[2]

Table 4: Preclinical Efficacy of this compound in the NZB/W F1 Mouse Model of Lupus Nephritis

Clinical Development in Lupus Nephritis and Autoimmune Hepatitis

This compound has progressed to clinical trials in patients with lupus nephritis and autoimmune hepatitis, with promising results.

  • MISSION Study (NCT03393013): A Phase 1b/2 open-label study in patients with systemic lupus erythematosus (SLE) with or without lupus nephritis. The study demonstrated that this compound was generally well-tolerated and resulted in clinically meaningful improvements in renal function and reductions in proteinuria.[3][8][9]

  • PALIZADE Study (NCT05781750): A Phase 2b, randomized, placebo-controlled trial evaluating the efficacy and safety of two doses of this compound in patients with active lupus nephritis.[6][10][11][12][13]

  • PORTOLA Study (NCT05569759): A Phase 2a, randomized, placebo-controlled trial assessing the efficacy and safety of this compound in patients with autoimmune hepatitis.[1][14][15][16][17]

Conclusion

This compound's selective inhibition of the LMP7 and LMP2 subunits of the immunoproteasome represents a targeted and potent mechanism for modulating the aberrant immune responses that characterize autoimmune diseases. Its ability to broadly suppress pro-inflammatory cytokine production, inhibit the differentiation and function of key pathogenic immune cell subsets, including Th1, Th17, and plasma cells, and its demonstrated efficacy in preclinical models and promising early clinical data, position this compound as a significant potential therapeutic advancement for patients with lupus nephritis, autoimmune hepatitis, and potentially other autoimmune conditions. Further investigation in ongoing and future clinical trials will continue to delineate its full therapeutic potential and role in the management of these complex diseases.

References

KZR-616: A Technical Overview of its Immunoproteasome Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Zetomipzomib (KZR-616) is a first-in-class, irreversible, tripeptide epoxyketone-based selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells, which plays a crucial role in processing proteins for antigen presentation and regulating inflammatory signaling pathways.[1] Unlike constitutive proteasomes that are present in all cells, the immunoproteasome contains distinct catalytic subunits: LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i). By selectively targeting these subunits, KZR-616 offers a focused immunomodulatory approach with the potential for a wider therapeutic window compared to non-selective proteasome inhibitors like bortezomib, which are associated with significant adverse effects.[3][4] This document provides a detailed technical guide on the selectivity profile, mechanism of action, and the experimental protocols used to characterize KZR-616.

Quantitative Selectivity Profile

KZR-616 demonstrates a distinct selectivity profile, potently inhibiting the chymotrypsin-like (LMP7) and caspase-like (LMP2) activities of the immunoproteasome, with significantly less activity against the corresponding constitutive subunits (β5c and β1c) and the trypsin-like (MECL-1) immunoproteasome subunit.[5][6] This dual inhibition of LMP7 and LMP2 is crucial for its broad anti-inflammatory effects.[7]

The inhibitory activity of KZR-616 is summarized in the table below, with data compiled from enzymatic assays using purified human (h) and murine (m) proteasomes, as well as human cell lysates.

Proteasome SubunitSubunit TypeTarget SpeciesIC50 (nM)Selectivity RatioReference
LMP7 (β5i) ImmunoproteasomeHuman3917-fold (vs. β5c)[1][5][6]
Murine57[5][6]
LMP2 (β1i) ImmunoproteasomeHuman131>80-fold (vs. β1c)[1][5][6]
Murine179[5][6]
MECL-1 (β2i) ImmunoproteasomeHuman623[5][6]
β5c ConstitutiveHuman688[5][6]
β1c ConstitutiveHuman>10,000[1]

Mechanism of Action & Signaling Pathway

KZR-616 exerts its therapeutic effects by broadly modulating both the innate and adaptive immune systems.[4][8] By inhibiting the immunoproteasome, KZR-616 disrupts the degradation of key regulatory proteins within immune cells. This leads to the downstream inhibition of multiple inflammatory pathways, including a reduction in the differentiation of inflammatory T helper cells (Th1 and Th17), a blockade of B-cell differentiation into autoantibody-secreting plasma cells, and a significant decrease in the production of a wide array of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17.[8][9][10]

KZR-616_Signaling_Pathway cluster_drug Drug Action cluster_target Cellular Target cluster_mechanism Intracellular Mechanism cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome KZR616 KZR-616 IP Immunoproteasome (LMP7 & LMP2 Subunits) KZR616->IP Inactivates ProteinDeg Altered Degradation of Regulatory Proteins IP->ProteinDeg Modulates Signaling Disruption of T-Cell, B-Cell, & Myeloid Cell Signaling ProteinDeg->Signaling Th Reduced Th1/Th17 Differentiation Signaling->Th Plasma Blocked Plasma Cell Differentiation Signaling->Plasma Cytokines Decreased Pro-inflammatory Cytokine Production Signaling->Cytokines Outcome Broad Anti-inflammatory & Immunomodulatory Effects Th->Outcome Plasma->Outcome Cytokines->Outcome

Figure 1: KZR-616 Mechanism of Action Pathway.

Experimental Protocols

The selectivity and activity of KZR-616 have been characterized using a variety of robust in vitro and ex vivo assays.

Proteasome Constitutive Immuno-Subunit ELISA (ProCISE)

This assay is designed to quantify the specific activity and occupancy of all six catalytic proteasome subunits (β1, β2, β5, LMP2, MECL-1, and LMP7) simultaneously from cell or tissue lysates.

Methodology:

  • Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers. The cells are then incubated for one hour with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) or a DMSO vehicle control.[9]

  • Lysis: Following incubation, the cells are lysed to release intracellular contents, including proteasomes.

  • Subunit Capture: The lysate is added to a 96-well ELISA plate pre-coated with antibodies specific to each of the six proteasome subunits, effectively capturing each subunit in a separate well.

  • Activity-Based Probe Labeling: A biotin-labeled, activity-based probe that covalently binds to the active site of proteasome subunits is added to the wells. The probe will only bind to subunits whose active sites are not already occupied by an inhibitor like KZR-616.

  • Detection & Quantification: A streptavidin-conjugated reporter enzyme is used to detect the bound biotin probe. The resulting signal is proportional to the number of active, unoccupied proteasome subunits.

  • Analysis: The activity for each subunit in the KZR-616-treated samples is normalized to the activity in the DMSO control samples to calculate the percent inhibition for each subunit.[9]

ProCISE_Workflow cluster_prep Sample Preparation cluster_assay ProCISE Assay cluster_analysis Data Analysis PBMC Isolate Human PBMCs Treat Incubate with KZR-616 or DMSO (1 hr) PBMC->Treat Lyse Cell Lysis Treat->Lyse Capture Capture Subunits on ELISA Plate Lyse->Capture Add Lysate Probe Add Activity-Based Probe Capture->Probe Detect Detect Bound Probe (Reporter Enzyme) Probe->Detect Quant Quantify Signal Detect->Quant Calc Calculate % Inhibition (vs. DMSO) Quant->Calc Profile Determine Selectivity Profile Calc->Profile

Figure 2: Experimental Workflow for the ProCISE Assay.
Fluorogenic Enzymatic Assay

This assay measures the chymotrypsin-like activity of the proteasome (primarily associated with the β5c and LMP7 subunits) using a fluorogenic substrate.

Methodology:

  • Sample Collection: Blood samples are collected from subjects prior to and at specific time points (e.g., 4 hours) after a single dose of KZR-616.[9]

  • Lysate Preparation: PBMCs are isolated and lysed to release proteasomes.

  • Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).

  • Fluorescence Measurement: Cleavage of the substrate by active chymotrypsin-like sites releases the fluorescent AMC molecule, which is detected using a fluorometer.

  • Analysis: The rate of fluorescence increase is proportional to the proteasome's enzymatic activity. Post-dose activity is normalized to pre-dose values to determine the level of in vivo target inhibition.[9]

Ex Vivo Cytokine Release Assay

This functional assay assesses the immunomodulatory effect of KZR-616 on immune cells.

Methodology:

  • Cell Treatment: Human PBMCs are treated with KZR-616 (e.g., 500 nM) or a vehicle control for one hour.[9][11]

  • Stimulation: The cells are then stimulated for 24 hours with immune activators, such as lipopolysaccharide (LPS) to activate innate immune cells or anti-CD3/anti-CD28 antibodies to activate T-cells.[9][11]

  • Cytokine Measurement: Following stimulation, the cell culture supernatant is collected, and the concentration of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, GM-CSF) is measured using multiplex immunoassay technology (e.g., Luminex).

  • Analysis: The levels of cytokines produced by KZR-616-treated cells are compared to those from control cells to quantify the drug's inhibitory effect on immune cell function.

Logical Framework: From Selectivity to Therapeutic Application

The therapeutic strategy behind KZR-616 is based on a clear logical progression: its high selectivity for immunoproteasome subunits, particularly LMP7 and LMP2, allows for potent modulation of immune cell function while minimizing effects on the constitutive proteasome found in other tissues. This targeted action on dysregulated immune pathways forms the basis of its efficacy in autoimmune diseases, aiming to restore immune homeostasis rather than causing broad immunosuppression.[9]

Logical_Relationship cluster_core Core Property cluster_mech Mechanism cluster_effect Pathophysiological Effect cluster_app Clinical Application KZR616 KZR-616 Selectivity Selective & Irreversible Inhibition of Immunoproteasome (LMP7/LMP2) KZR616->Selectivity Modulation Broad Modulation of Innate & Adaptive Immunity Selectivity->Modulation Amelioration Amelioration of Autoimmune Pathology Modulation->Amelioration LN Lupus Nephritis (LN) Amelioration->LN SLE Systemic Lupus Erythematosus (SLE) Amelioration->SLE Myositis Polymyositis & Dermatomyositis (PM/DM) Amelioration->Myositis AIH Autoimmune Hepatitis (AIH) Amelioration->AIH

Figure 3: Logical Flow from KZR-616 Selectivity to Clinical Use.

References

A Technical Guide to Zetomipzomib (KZR-616): A First-in-Class Selective Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zetomipzomib (KZR-616) is a novel, first-in-class small molecule that selectively and irreversibly inhibits the immunoproteasome. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and clinical trial results in autoimmune diseases. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to support further research and development in the field of immunoproteasome inhibition.

Introduction to the Immunoproteasome and Selective Inhibition

The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in cellular homeostasis. In addition to the constitutively expressed proteasome, hematopoietic cells express an inducible form known as the immunoproteasome. The immunoproteasome is upregulated in response to inflammatory signals, such as interferon-gamma (IFN-γ), and is involved in processing antigens for presentation by MHC class I molecules.

The immunoproteasome is composed of three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). These subunits exhibit different cleavage preferences compared to their constitutive counterparts, leading to the generation of a unique peptidome. In autoimmune diseases, the immunoproteasome is implicated in the production of pro-inflammatory cytokines and the activation and differentiation of immune cells.

Selective inhibition of the immunoproteasome presents a promising therapeutic strategy for autoimmune diseases. By specifically targeting the immunoproteasome, it is possible to modulate inflammatory responses without the broad immunosuppressive effects associated with non-selective proteasome inhibitors. This compound has been designed to selectively target the LMP7 and LMP2 subunits of the immunoproteasome.[1][2][3]

This compound (KZR-616): Mechanism of Action

This compound is a tripeptide epoxyketone that acts as an irreversible inhibitor of the immunoproteasome.[3] It demonstrates potent and selective inhibition of the chymotrypsin-like activity of the LMP7 (β5i) subunit and the trypsin-like activity of the LMP2 (β1i) subunit.[3][4] The inhibition of the caspase-like activity of the MECL-1 (β2i) subunit is less pronounced.[1] This selective inhibition leads to a broad range of immunomodulatory effects on both the innate and adaptive immune systems.[2]

Impact on T Cells

This compound has been shown to modulate T cell differentiation and function. Preclinical studies have demonstrated that it can inhibit the polarization of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][5] This is achieved, in part, by interfering with the signaling pathways downstream of T cell receptor (TCR) activation.

Impact on B Cells and Plasma Cells

A key mechanism of this compound in autoimmune diseases is its effect on B cells and their differentiation into antibody-producing plasma cells. In vitro studies have shown that this compound can block the formation of plasmablasts from activated B cells.[1][6] This leads to a reduction in the production of autoantibodies, which are central to the pathology of many autoimmune conditions.

Cytokine Production

The inhibition of the immunoproteasome by this compound results in a significant reduction in the production of a wide array of pro-inflammatory cytokines.[1] This includes cytokines involved in the Type I interferon pathway, which is often dysregulated in systemic lupus erythematosus (SLE).[1][7] By dampening the cytokine storm associated with autoimmune flares, this compound helps to restore immune homeostasis.

Preclinical and Clinical Data

Preclinical Studies

This compound has demonstrated efficacy in various animal models of autoimmune disease, including murine models of lupus nephritis. In these models, treatment with this compound led to a reduction in proteinuria, decreased autoantibody levels, and improved kidney pathology.[1][4][7]

Clinical Trials

The MISSION study was an open-label, single-arm Phase 2 clinical trial that evaluated the efficacy and safety of this compound in patients with active lupus nephritis.[8][9] Patients received 60 mg of this compound subcutaneously once weekly for 24 weeks, in addition to stable background therapy.[8]

Table 1: Efficacy Results from the MISSION Phase 2 Trial [9][10][11]

EndpointResult at 24 Weeks
Overall Renal Response (ORR) (≥50% reduction in UPCR)64.7% (11 of 17 patients)
Complete Renal Response (CRR) (UPCR ≤0.5 g/g)35.2% (6 of 17 patients)

Table 2: Safety Profile of this compound in the MISSION Phase 2 Trial [8][10]

Adverse Event ProfileObservations
Most Common Adverse Events Injection site reactions, pyrexia, headache, nausea
Serious Adverse Events Two patients experienced SAEs; one was deemed related to treatment (protracted migraine)
Infections No opportunistic or Grade 3 infections reported

The PRESIDIO trial was a Phase 2 study that investigated this compound in patients with dermatomyositis and polymyositis. While the trial did not meet its primary endpoint of a significant difference in the Total Improvement Score (TIS) between the this compound and placebo groups, the safety profile was consistent with other studies.

Experimental Protocols

Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) for Target Engagement

This assay is used to quantify the engagement of this compound with its specific immunoproteasome subunit targets in cells.

Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from peripheral blood mononuclear cells (PBMCs) or other relevant cell types.

  • Probe Incubation: Incubate the cell lysates with a biotinylated, active-site directed probe that covalently binds to the active sites of all proteasome subunits.

  • Capture: Capture the probe-labeled proteasome subunits on a streptavidin-coated plate.

  • Detection: Use subunit-specific antibodies to detect and quantify the amount of each captured proteasome subunit (LMP7, LMP2, MECL-1, and constitutive subunits) via an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: Compare the amount of unbound active sites in this compound-treated samples to untreated controls to determine the percentage of target engagement.

In Vitro T Cell Polarization Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into various T helper subsets.

Methodology:

  • Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).

  • Treatment: Treat the isolated naïve CD4+ T cells with this compound (e.g., 250 nM) or vehicle control for 1 hour.[6]

  • Stimulation and Differentiation: Culture the cells for up to 6 days in the presence of anti-CD3 and anti-CD28 antibodies under polarizing conditions for Th1 (IL-2, IL-12, anti-IL-4) or Th17 (IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4) differentiation.[1][5]

  • Analysis: Analyze the differentiated T cell populations for the expression of lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) by intracellular cytokine staining and flow cytometry.

In Vitro B Cell to Plasmablast Differentiation Assay

This assay evaluates the impact of this compound on the differentiation of B cells into antibody-secreting plasmablasts.

Methodology:

  • Isolation of B Cells: Isolate CD19+ B cells from human PBMCs.

  • Treatment: Treat the isolated B cells with this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce differentiation.[1]

  • Analysis: Assess the formation of plasmablasts by flow cytometry, identifying cells with a CD19+CD38+ phenotype. Measure the concentration of secreted IgG in the culture supernatant by ELISA.[1]

Ex Vivo Cytokine Release Assay

This assay measures the effect of this compound on the production of inflammatory cytokines by immune cells.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Treatment: Treat the PBMCs with this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the innate immune response or with anti-CD3 and anti-CD28 antibodies to activate T cells.

  • Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant and measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex).

Urine Protein to Creatinine Ratio (UPCR) Measurement

UPCR is a key clinical endpoint for assessing kidney function in lupus nephritis trials.

Methodology:

  • Urine Sample Collection: Collect a spot urine sample from the patient.

  • Laboratory Analysis: Measure the concentration of total protein and creatinine in the urine sample using standard laboratory techniques.

  • Calculation: Calculate the UPCR by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL). The result is expressed in g/g.

Visualizations

Zetomipzomib_Mechanism_of_Action cluster_immunoproteasome Immunoproteasome cluster_downstream_effects Downstream Effects LMP7 LMP7 Cytokine_Production Pro-inflammatory Cytokine Production LMP7->Cytokine_Production Reduced Plasma_Cell_Formation Plasma Cell Formation LMP7->Plasma_Cell_Formation Reduced LMP2 LMP2 T_Cell_Differentiation Th1/Th17 Differentiation LMP2->T_Cell_Differentiation Reduced MECL1 MECL1 This compound This compound This compound->LMP7 Inhibits This compound->LMP2 Inhibits Autoantibody_Production Autoantibody Production Plasma_Cell_Formation->Autoantibody_Production Reduced

Caption: Mechanism of action of this compound on the immunoproteasome.

T_Cell_Polarization_Workflow Isolate_Naive_T_Cells Isolate Naïve CD4+ T Cells from PBMCs Treat_with_this compound Treat with this compound (250 nM) or Vehicle (1 hr) Isolate_Naive_T_Cells->Treat_with_this compound Stimulate_and_Differentiate Stimulate with anti-CD3/CD28 under Th1 or Th17 polarizing conditions (6 days) Treat_with_this compound->Stimulate_and_Differentiate Analyze_by_Flow_Cytometry Analyze for IFN-γ (Th1) or IL-17 (Th17) by Flow Cytometry Stimulate_and_Differentiate->Analyze_by_Flow_Cytometry

Caption: Experimental workflow for in vitro T cell polarization assay.

B_Cell_Differentiation_Workflow Isolate_B_Cells Isolate CD19+ B Cells from PBMCs Treat_with_this compound Treat with this compound or Vehicle (1 hr) Isolate_B_Cells->Treat_with_this compound Stimulate_B_Cells Stimulate with anti-CD40/anti-IgM + IL-21 (6 days) Treat_with_this compound->Stimulate_B_Cells Analyze_Plasmablasts Analyze CD19+CD38+ Plasmablasts by Flow Cytometry Stimulate_B_Cells->Analyze_Plasmablasts Measure_IgG Measure Secreted IgG by ELISA Stimulate_B_Cells->Measure_IgG

Caption: Experimental workflow for in vitro B cell differentiation assay.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of autoimmune diseases. Its selective inhibition of the immunoproteasome offers a targeted approach to modulating the immune system, with a favorable safety profile observed in clinical trials to date. The data presented in this technical guide provide a comprehensive overview of the science behind this compound and can serve as a valuable resource for researchers and clinicians in the field. Further investigation into the full therapeutic potential of this compound and other selective immunoproteasome inhibitors is warranted.

References

The Impact of Zetomipzomib on Cytokine Production in Peripheral Blood Mononuclear Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in the processing of intracellular proteins for presentation by MHC class I molecules and is also implicated in the regulation of immune cell function and cytokine production.[3][4] By selectively targeting the immunoproteasome, this compound offers a promising therapeutic strategy for a range of autoimmune diseases by modulating the activity of key immune effector cells, including macrophages, B cells, and T cells, and inhibiting the production of inflammatory cytokines.[3][4]

This technical guide provides an in-depth overview of the effects of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). It includes a summary of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of the experimental workflow and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Cytokine Inhibition

This compound has been shown to block the production of over 30 pro-inflammatory cytokines in human PBMCs.[1][2] The following tables summarize the quantitative data on the inhibition of key cytokines by this compound (500 nM) in PBMCs stimulated with either Lipopolysaccharide (LPS) to model innate immune responses or with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.[1] The data is presented as the log2 fold change in cytokine production in this compound-treated cells relative to vehicle-treated controls.[1] A negative log2 fold change indicates a reduction in cytokine production.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated PBMCs [1]

CytokineLog2 Fold Change
IL-6-1.5
TNF-α-1.2
IL-1β-1.8
IL-12p40-1.1

Data represents the mean log2 fold change from experiments with PBMCs from three donors.[1]

Table 2: Effect of this compound on Cytokine Production in anti-CD3/anti-CD28-Stimulated PBMCs [1]

CytokineLog2 Fold Change
IFN-γ-2.0
TNF-α-1.0
IL-2-1.5
IL-17A-1.7

Data represents the mean log2 fold change from experiments with PBMCs from three donors.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments to assess the effect of this compound on cytokine production in PBMCs.

PBMC Isolation from Whole Blood

Objective: To isolate a pure population of PBMCs from human whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the distinct buffy coat layer of PBMCs at the plasma-Ficoll interface undisturbed.

  • Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

PBMC Culture and this compound Treatment

Objective: To culture the isolated PBMCs and treat them with this compound prior to stimulation.

Materials:

  • Isolated PBMCs

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (KZR-616)

  • DMSO (vehicle control)

  • 96-well round-bottom cell culture plates

Procedure:

  • Resuspend the PBMCs in complete RPMI 1640 medium to a final concentration of 2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.[5]

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 250 nM and 500 nM).[1][4] Prepare a vehicle control with the same final concentration of DMSO.

  • Add the this compound or vehicle control solution to the appropriate wells.

  • Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C in a humidified 5% CO2 incubator.[1]

PBMC Stimulation

Objective: To stimulate the this compound-treated PBMCs to induce cytokine production.

Materials:

  • This compound-treated PBMCs in a 96-well plate

  • Lipopolysaccharide (LPS) from E. coli

  • Anti-human CD3 antibody

  • Anti-human CD28 antibody

Procedure:

  • For innate immune stimulation: Add LPS to the designated wells to a final concentration of 100 ng/mL.

  • For T-cell stimulation: Add anti-CD3 antibody (e.g., plate-bound at 1 µg/mL) and soluble anti-CD28 antibody (1 µg/mL) to the designated wells.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

Cytokine Quantification

Objective: To measure the concentration of cytokines in the cell culture supernatants.

Materials:

  • Supernatants from the stimulated PBMC cultures

  • Multiplex immunoassay kit (e.g., Meso Scale Discovery) for human cytokines (IL-6, TNF-α, IFN-γ, etc.)

  • Microplate reader compatible with the chosen immunoassay

Procedure:

  • After the 24-hour stimulation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatants from each well without disturbing the cell pellet.

  • Perform the multiplex immunoassay according to the manufacturer's instructions. This typically involves:

    • Adding the supernatants to the wells of the immunoassay plate.

    • Incubating with detection antibodies.

    • Washing the plate.

    • Adding a read buffer.

  • Read the plate on a compatible microplate reader.

  • Calculate the cytokine concentrations based on the standard curves generated for each cytokine.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_isolation PBMC Isolation cluster_treatment This compound Treatment & Stimulation cluster_analysis Cytokine Analysis blood Whole Blood dilution Dilute 1:1 with PBS blood->dilution ficoll Layer over Ficoll-Paque dilution->ficoll centrifuge1 Centrifuge 400g, 30 min (no brake) ficoll->centrifuge1 buffy_coat Collect Buffy Coat centrifuge1->buffy_coat wash1 Wash with PBS (300g, 10 min) buffy_coat->wash1 resuspend1 Resuspend in RPMI 1640 wash1->resuspend1 count Count Cells resuspend1->count plate_cells Plate PBMCs (2e5 cells/well) count->plate_cells add_drug Add this compound (500 nM) or Vehicle plate_cells->add_drug pre_incubate Pre-incubate 1 hour, 37°C add_drug->pre_incubate stimulate Stimulate 24 hours, 37°C pre_incubate->stimulate lps LPS (100 ng/mL) stimulate->lps anti_cd3_cd28 anti-CD3/CD28 (1 µg/mL each) stimulate->anti_cd3_cd28 centrifuge2 Centrifuge Plate (300g, 5 min) stimulate->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant multiplex_assay Multiplex Immunoassay (e.g., MSD) collect_supernatant->multiplex_assay read_plate Read Plate multiplex_assay->read_plate analyze_data Analyze Data (Calculate Concentrations) read_plate->analyze_data

Caption: Experimental workflow for assessing this compound's effect on cytokine production in PBMCs.

Signaling Pathway

Caption: Signaling pathway of this compound-mediated cytokine inhibition.

References

Zetomipzomib (KZR-616) is a selective inhibitor of the immunoproteasome currently undergoing clinical investigation in autoimmune disorders.

Author: BenchChem Technical Support Team. Date: November 2025

Zetomipzomib (KZR-616): A Technical Overview of a Novel Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a modified form of the proteasome expressed in hematopoietic cells.[1] By selectively targeting subunits of the immunoproteasome, this compound modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, without causing broad immunosuppression.[2] This targeted mechanism offers a promising therapeutic approach for a range of immune-mediated diseases. This compound has demonstrated broad anti-inflammatory effects in preclinical models and has been evaluated in clinical trials for autoimmune disorders such as autoimmune hepatitis (AIH), lupus nephritis (LN), and polymyositis/dermatomyositis.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action

This compound is a tripeptide epoxyketone-based small molecule that selectively and irreversibly inhibits the catalytic activity of the immunoproteasome.[1] The immunoproteasome's primary role is to process proteins for presentation by MHC class I molecules and to regulate inflammatory signaling pathways. Its catalytic core is composed of standard proteasome subunits and three inducible subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).

This compound primarily targets the LMP7 and LMP2 subunits.[1][5] Inhibition of these specific subunits leads to a broad immunomodulatory effect, disrupting the production of pro-inflammatory cytokines and interfering with the differentiation and function of key immune cells.[2][3] Studies in human peripheral blood mononuclear cells (PBMCs) show that this compound treatment results in near-complete inhibition of LMP7 and significant inhibition of LMP2 with minimal impact on MECL-1 or the constitutive proteasome subunits.[3] This selectivity is crucial for avoiding the broader toxicity associated with non-selective proteasome inhibitors used in oncology.[4] The downstream effects include the blocked production of over 30 pro-inflammatory cytokines, inhibition of T helper (Th) cell polarization, and reduced formation of plasmablasts.[3][6]

Zetomipzomib_MOA cluster_immunoproteasome Immunoproteasome cluster_effects Downstream Effects LMP7 LMP7 (β5i) Cytokines ↓ Pro-inflammatory Cytokine Production LMP7->Cytokines TCells ↓ T-Cell Polarization (Th1, Th17) LMP7->TCells BCells ↓ Plasmablast Formation LMP7->BCells Tregs ↑ Regulatory T-Cells LMP7->Tregs LMP2 LMP2 (β1i) LMP2->Cytokines LMP2->TCells LMP2->BCells LMP2->Tregs MECL1 MECL-1 (β2i) Zeto This compound (KZR-616) Zeto->LMP7 Inhibits Zeto->LMP2 Inhibits

Caption: Mechanism of Action of this compound.

Quantitative Preclinical and Clinical Data

In Vitro Inhibitory Activity

This compound demonstrates high selectivity for the immunoproteasome subunits LMP7 and LMP2 over their constitutive counterparts.

Target Subunit Species IC50 (nM) Reference
LMP7 (β5i)Human39[5]
LMP7 (β5i)Murine57[5]
LMP2 (β1i)Human131[5]
LMP2 (β1i)Murine179[5]
MECL-1 (β2i)-623[5]
Constitutive β5-688[5]
Clinical Efficacy

This compound has been investigated in several autoimmune diseases. The most robust data comes from the Phase 2a PORTOLA trial in Autoimmune Hepatitis (AIH).

Table 2: Efficacy Results from Phase 2a PORTOLA Trial in AIH (24 Weeks) [7][8][9]

Endpoint This compound (60 mg) Placebo
Primary Endpoint
Complete Response (CR)¹ + Steroid Taper to ≤ 5 mg/day36%0%
Other Efficacy Measures
Complete Response (CR)¹, regardless of steroid dose50.0%37.5%
CR¹ + Complete Steroid Withdrawal (0 mg/day)21.4%0%
Disease Flares in Patients Achieving CR0N/A
¹Complete Response (CR) defined as normalization of ALT and AST levels.

Table 3: Preliminary Efficacy from Phase 2b PALIZADE Trial in Lupus Nephritis (Week 25) [7]

Endpoint This compound (60 mg) Placebo
Urine Protein to Creatinine Ratio (UPCR) ≤ 0.542%21%
Note: The PALIZADE trial was terminated due to safety events unrelated to the preliminary efficacy findings.[8][10]
Safety and Tolerability Profile

Across clinical trials, this compound has generally been well-tolerated.[8][9]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event Severity Notes Reference
Injection Site ReactionsMild to ModerateMost commonly reported TEAE.[7][8]
Systemic Injection ReactionsGrade 1 and 2Onset 8-24 hours post-dose, resolving within 48 hours.[8]
InfectionsLower Incidence vs PlaceboFewer infections were reported in the this compound group compared to placebo in the PORTOLA trial.[7]
Note: The Phase 2b PALIZADE trial in lupus nephritis was placed on clinical hold and later terminated following four Grade 5 serious adverse events (patient deaths) that occurred in study sites in the Philippines and Argentina.[8][10] No Grade 4 or 5 SAEs were observed in the U.S.-based PORTOLA trial.[10]

Key Experimental Protocols

Proteasome Active Site Inhibition Assay (ProCISE)

This assay is used to quantify the specific binding and inhibition of each of the six catalytic proteasome subunits (β1, β2, β5, LMP2, MECL-1, LMP7) in cells.

  • Objective: To determine the percentage of active site inhibition for each proteasome subunit after exposure to this compound.

  • Methodology:

    • Cell Treatment: Human PBMCs are incubated with this compound (e.g., 250 nM and 500 nM) or a DMSO vehicle control for 1 hour.[3]

    • Lysis: Cells are lysed to release proteasomes.

    • Active Site Labeling: Lysates are incubated with a cocktail of subunit-specific, biotin-tagged, irreversible active site probes. These probes bind only to the active, uninhibited subunits.

    • Capture: The probe-bound proteasome subunits are captured on a streptavidin-coated ELISA plate.

    • Detection: Each specific subunit is detected and quantified using subunit-specific primary antibodies followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

    • Analysis: The signal from this compound-treated samples is normalized to the signal from DMSO-treated controls to calculate the percent relative activity for each subunit.[3]

Ex Vivo Cytokine Release Assay

This functional assay measures the immunomodulatory effect of this compound by quantifying the inhibition of cytokine production in stimulated whole blood or PBMCs.

  • Objective: To assess the ability of this compound to block the production of inflammatory cytokines upon immune stimulation.

  • Methodology:

    • Sample Collection: Whole blood or PBMCs are collected from subjects (e.g., healthy volunteers or patients) before and after this compound administration.[3][4]

    • Pre-treatment (for in vitro characterization): PBMCs are pulsed with this compound (e.g., 500 nM) for 1 hour.[3]

    • Stimulation: Samples are stimulated for 24 hours with immune activators such as Lipopolysaccharide (LPS) to activate the innate immune pathway or with anti-CD3/anti-CD28 antibodies to activate the adaptive T-cell pathway.[3]

    • Supernatant Collection: After stimulation, the supernatant is collected.

    • Cytokine Quantification: The concentration of multiple cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-10) in the supernatant is measured using a multiplexed immunoassay (e.g., Luminex).

    • Analysis: Cytokine levels in stimulated samples from this compound-treated subjects or cells are compared to those from placebo-treated subjects or vehicle-treated cells.

Cytokine_Assay_Workflow start Collect PBMCs from Healthy Volunteers pulse Pulse with this compound (1 hr) or DMSO Vehicle Control start->pulse wash Wash Cells pulse->wash stim Stimulate with LPS or anti-CD3/anti-CD28 (24 hrs) wash->stim supernatant Collect Supernatant stim->supernatant luminex Quantify Cytokines (Multiplex Immunoassay) supernatant->luminex end Compare Cytokine Levels (this compound vs. DMSO) luminex->end

Caption: Experimental workflow for the cytokine release assay.
T-Cell Polarization Assay

This assay evaluates the effect of this compound on the differentiation of naïve T helper cells into various effector lineages.[3]

  • Objective: To determine if this compound inhibits the polarization of naïve CD4+ T cells into Th1, Th2, and Th17 subsets or promotes the generation of regulatory T cells (Tregs).

  • Methodology:

    • Cell Isolation: Naïve CD4+ T cells are isolated from human PBMCs.

    • Pre-treatment: Cells are pulsed with this compound (e.g., 250 nM) or a DMSO vehicle for 1 hour prior to stimulation.[3]

    • Differentiation: Cells are cultured for several days under specific polarizing conditions, which include a cocktail of antibodies and cytokines unique for each lineage (e.g., IL-12 + anti-IL-4 for Th1; IL-4 + anti-IFN-γ for Th2; TGF-β + IL-6 for Th17; TGF-β + IL-2 for Tregs).

    • Analysis:

      • Intracellular Staining: Cells are fixed, permeabilized, and stained for lineage-defining transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs) and cytokines (e.g., IFN-γ, IL-4, IL-17).

      • Flow Cytometry: The percentage of cells expressing these markers is quantified by flow cytometry.

      • Secreted Cytokines: Cytokine levels in the culture supernatants are measured via multiplex immunoassay.[3]

    • Outcome: The differentiation efficiency in this compound-treated cultures is compared to vehicle controls.

Clinical Trial Design: PORTOLA Study (NCT05569759)

The PORTOLA study is a Phase 2a trial designed to assess the efficacy and safety of this compound in patients with AIH.

Caption: High-level design of the Phase 2a PORTOLA clinical trial.

Conclusion

This compound represents a targeted therapeutic strategy for autoimmune diseases, offering a broad immunomodulatory effect through the selective inhibition of the immunoproteasome. Its mechanism of action, which dampens multiple inflammatory pathways without causing overt immunosuppression, distinguishes it from many current therapies. Clinical data, particularly from the PORTOLA study in AIH, has shown promising steroid-sparing efficacy and a manageable safety profile. Further investigation is required to fully delineate its therapeutic potential and long-term safety across various immune-mediated disorders. The detailed protocols and quantitative data presented herein provide a foundational guide for professionals engaged in the research and development of novel immunomodulatory agents.

References

KZR-616: A Technical Guide to its Modulation of Innate and Adaptive Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KZR-616 (Zetomipzomib) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of KZR-616's mechanism of action and its role in modulating both the innate and adaptive immune systems. Through the selective inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, KZR-616 demonstrates broad immunomodulatory activity. This includes the suppression of pro-inflammatory cytokine production, interference with T helper cell differentiation and function, and the inhibition of B cell to plasmablast differentiation, ultimately leading to reduced autoantibody production. This guide consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in the field of immunology and drug development.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways. KZR-616 is a tripeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the LMP7 subunit and the caspase-like activity of the LMP2 subunit of the immunoproteasome.[1][2] This selective inhibition is key to its immunomodulatory effects, as it leaves the constitutive proteasome, responsible for general protein homeostasis in all cells, largely unaffected, potentially leading to a better safety profile compared to non-selective proteasome inhibitors.

Signaling Pathway of KZR-616's Core Mechanism

The following diagram illustrates the core mechanism of KZR-616 in inhibiting the immunoproteasome.

KZR_616_Mechanism cluster_proteasome Proteasome Immunoproteasome Immunoproteasome (LMP7, LMP2, MECL-1) Downstream_Effects Broad Immunomodulatory Effects Immunoproteasome->Downstream_Effects Modulates Activity Constitutive_Proteasome Constitutive Proteasome (β5, β1, β2) KZR616 KZR-616 (this compound) Inhibition Selective Inhibition KZR616->Inhibition Inhibition->Immunoproteasome Blocks LMP7 & LMP2 Inhibition->Constitutive_Proteasome Minimal Impact

Caption: Core mechanism of KZR-616 action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of KZR-616.

Table 1: In Vitro Inhibitory Activity of KZR-616
Target SubunitIC50 (nM)SpeciesReference
LMP7 (β5i)39Human[2]
LMP7 (β5i)57Mouse[2]
LMP2 (β1i)131Human[2]
LMP2 (β1i)179Mouse[2]
MECL-1 (β2i)623Human[2]
Constitutive β5688Human[2]
Table 2: Effect of KZR-616 on Cytokine Production in Human PBMCs
CytokineStimulantKZR-616 Concentration% Inhibition (approx.)Reference
TNF-αLPS500 nM>80%[3]
IL-6LPS500 nM>80%[3]
IL-1βLPS500 nM>70%[3]
IFN-γanti-CD3/CD28500 nM>90%[3]
IL-2anti-CD3/CD28500 nM>90%[3]
IL-17Aanti-CD3/CD28500 nM>90%[3]

Note: Inhibition percentages are estimated from log2 fold-change data presented in the source.

Table 3: Preclinical Efficacy in NZB/W F1 Mouse Model of Lupus Nephritis
ParameterTreatmentOutcomeReference
ProteinuriaKZR-616 (10 mg/kg SC)Complete resolution[4]
Anti-dsDNA IgGKZR-616 (10 mg/kg SC)Significant reduction[5]
Renal IgG DepositionKZR-616 (10 mg/kg SC)Absence of deposition[6]

Modulation of Innate and Adaptive Immunity

KZR-616 exerts its effects on both the innate and adaptive arms of the immune system.

Impact on Innate Immunity

By inhibiting the immunoproteasome in innate immune cells such as monocytes and dendritic cells, KZR-616 significantly reduces the production of a broad range of pro-inflammatory cytokines upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[3] This leads to a dampening of the initial inflammatory response.

Impact on Adaptive Immunity

KZR-616 demonstrates profound effects on T and B lymphocytes.

In vitro studies have shown that KZR-616 inhibits the polarization of naïve CD4+ T cells into pro-inflammatory T helper 1 (Th1) and Th17 subsets.[3] This is achieved by interfering with the signaling pathways that drive their differentiation, leading to reduced secretion of their signature cytokines, IFN-γ and IL-17, respectively.

T_Cell_Differentiation Naive_T_Cell Naïve CD4+ T Cell Th1 Th1 Cell (IFN-γ production) Naive_T_Cell->Th1 Differentiation Th17 Th17 Cell (IL-17 production) Naive_T_Cell->Th17 Differentiation Treg Treg Cell Naive_T_Cell->Treg Differentiation KZR616 KZR-616 Inhibition Inhibition of Immunoproteasome KZR616->Inhibition Inhibition->Th1 Blocks Inhibition->Th17 Blocks

Caption: KZR-616's impact on T cell differentiation.

KZR-616 has been shown to inhibit the differentiation of B cells into antibody-secreting plasmablasts.[3] This is a critical mechanism for its efficacy in antibody-mediated autoimmune diseases, as it leads to a reduction in the production of pathogenic autoantibodies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of KZR-616.

Proteasome Activity Assay (Proteasome-Glo™)

This protocol is adapted for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the immunoproteasome in cell lysates.

Materials:

  • Proteasome-Glo™ 3-Substrate System (Promega)

  • Cultured immune cells (e.g., PBMCs)

  • KZR-616

  • DMSO (vehicle control)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Lysis: Prepare cell lysates from PBMCs treated with varying concentrations of KZR-616 or DMSO for 1 hour.

  • Reagent Preparation: Reconstitute the Proteasome-Glo™ reagents for chymotrypsin-like (Suc-LLVY-Glo™), trypsin-like (Z-LRR-Glo™), and caspase-like (Z-nLPnLD-Glo™) substrates according to the manufacturer's instructions.

  • Assay Plate Setup: Add 50 µL of cell lysate to each well of a 96-well plate.

  • Reagent Addition: Add 50 µL of the prepared Proteasome-Glo™ reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) of KZR-616-treated samples to the DMSO control to determine the percent inhibition.

Multiplex Cytokine Immunoassay (Meso Scale Discovery)

This protocol is for the quantitative measurement of multiple cytokines in cell culture supernatants.

Materials:

  • Meso Scale Discovery (MSD) multi-spot plates (e.g., V-PLEX Proinflammatory Panel 1)

  • Cell culture supernatants from PBMCs stimulated with LPS or anti-CD3/CD28 in the presence of KZR-616 or DMSO.

  • MSD Read Buffer T

  • MSD Wash Buffer

  • Calibrators and detection antibodies (provided with the kit)

  • MSD instrument

Procedure:

  • Plate Preparation: Use the pre-coated MSD plates as provided.

  • Sample and Calibrator Addition: Add 50 µL of standards and samples (cell culture supernatants) to the appropriate wells.

  • Incubation: Seal the plate and incubate at room temperature with shaking for 2 hours.

  • Washing: Wash the plate three times with MSD Wash Buffer.

  • Detection Antibody Addition: Add 25 µL of the detection antibody solution to each well.

  • Incubation: Seal the plate and incubate at room temperature with shaking for 2 hours.

  • Washing: Wash the plate three times with MSD Wash Buffer.

  • Read Buffer Addition: Add 150 µL of 2X Read Buffer T to each well.

  • Plate Reading: Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.

In Vitro Human Naïve CD4+ T Cell Polarization

This protocol details the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, and Treg subsets.

Materials:

  • Isolated human naïve CD4+ T cells

  • 24-well tissue culture plates

  • Anti-CD3 and anti-CD28 antibodies

  • Cytokine cocktails for differentiation (see below)

  • RPMI-1640 medium with 10% FBS

  • KZR-616 or DMSO

Procedure:

  • Plate Coating: Coat wells of a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.

  • Cell Treatment: Pre-treat naïve CD4+ T cells with KZR-616 or DMSO for 1 hour.

  • Cell Plating: Wash the coated wells with sterile PBS and plate 1 x 10^6 cells/well in RPMI medium.

  • Differentiation: Add the following cytokine cocktails to the respective wells:

    • Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)

    • Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)

    • Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)

    • Treg: TGF-β (5 ng/mL), IL-2 (100 U/mL)

  • Incubation: Culture the cells for 5-7 days at 37°C, 5% CO2.

  • Analysis: Analyze the differentiated cells by intracellular cytokine staining and flow cytometry for signature cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or transcription factors (FoxP3 for Treg).

In Vitro Human B Cell to Plasmablast Differentiation

This protocol describes the induction of plasmablast differentiation from peripheral B cells.

Materials:

  • Isolated human peripheral CD19+ B cells

  • IL-21

  • Anti-CD40 antibody

  • Anti-IgM antibody

  • RPMI-1640 medium with 10% FBS

  • KZR-616 or DMSO

Procedure:

  • Cell Treatment: Pre-treat CD19+ B cells with KZR-616 or DMSO for 1 hour.

  • Stimulation: Culture the cells at 0.5 x 10^6 cells/mL in RPMI medium containing IL-21 (100 ng/mL), anti-CD40 (1 µg/mL), and anti-IgM (5 µg/mL).

  • Incubation: Culture for 6 days at 37°C, 5% CO2.

  • Analysis: Analyze the cells by flow cytometry for the expression of plasmablast markers (CD19+, CD38++). The supernatant can be analyzed for IgG secretion by ELISA or MSD.

Flow Cytometry for Immune Cell Phenotyping

This is a general protocol for staining human PBMCs for surface markers.

Materials:

  • Isolated human PBMCs

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD38)

  • Fc block

  • Live/Dead stain

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in 100 µL of FACS buffer.

  • Fc Block: Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Staining: Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of FACS buffer.

  • Live/Dead Staining: Resuspend the cells in PBS and add the Live/Dead stain according to the manufacturer's protocol.

  • Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to identify and quantify different immune cell populations.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Analysis PBMCs Isolate PBMCs Treatment Treat with KZR-616 or DMSO PBMCs->Treatment Proteasome_Assay Proteasome Activity (Proteasome-Glo) PBMCs->Proteasome_Assay Stimulation Stimulate with LPS or anti-CD3/CD28 Treatment->Stimulation T_Cell_Polarization T Cell Polarization Assay Treatment->T_Cell_Polarization B_Cell_Differentiation B Cell Differentiation Assay Treatment->B_Cell_Differentiation Cytokine_Assay Cytokine Profiling (MSD) Stimulation->Cytokine_Assay Flow_Cytometry Flow Cytometry T_Cell_Polarization->Flow_Cytometry B_Cell_Differentiation->Flow_Cytometry

Caption: General experimental workflow for in vitro studies.

Conclusion

KZR-616 represents a novel therapeutic approach for autoimmune diseases by selectively targeting the immunoproteasome. Its ability to broadly modulate both innate and adaptive immune responses, including the reduction of pro-inflammatory cytokines and the inhibition of pathogenic T and B cell functions, underscores its potential as a significant advancement in the treatment of a range of autoimmune conditions. The data and methodologies presented in this guide provide a foundational understanding for further research and development in this promising area.

References

a novel, first-in-class selective immunoproteasome inhibitor, zetomipzomib is thought to have broad therapeutic potential across multiple autoimmune diseases, with preclinical research demonstrating that selective immunoproteasome inhibition results in a broad anti-inflammatory response in animal models of several autoimmune diseases while avoiding immunosuppression.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zetomipzomib (formerly KZR-616) is a novel, first-in-class small molecule that selectively inhibits the immunoproteasome.[1][2] This distinct mechanism of action offers the potential for broad immunomodulatory activity across a spectrum of autoimmune diseases.[2][3] The immunoproteasome's role in regulating immune cell function and inflammatory cytokine production makes it a compelling therapeutic target.[2][4] Preclinical and clinical research suggests that by selectively targeting this proteasome variant, this compound can produce a broad anti-inflammatory response while potentially avoiding the widespread immunosuppression associated with non-selective proteasome inhibitors or other broad-acting agents.[3] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby maintaining protein homeostasis. While the constitutive proteasome is found in all cell types, hematopoietic cells can express a variant known as the immunoproteasome, which is also induced at sites of inflammation.[5] The immunoproteasome differs in its catalytic core, replacing the standard β1, β2, and β5 subunits with three distinct subunits: Low Molecular Mass Polypeptide 2 (LMP2 or β1i), Multicatalytic Endopeptidase Complex-Like 1 (MECL-1 or β2i), and Low Molecular Mass Polypeptide 7 (LMP7 or β5i).[5][6]

This compound is a tripeptide epoxyketone that functions as a potent and selective inhibitor of the immunoproteasome.[5] Its primary targets are the LMP7 and LMP2 subunits.[4] Studies have shown that the simultaneous inhibition of both LMP7 and LMP2 is required to achieve the broad anti-inflammatory and immunomodulatory effects observed with this class of drugs.[6][7][8] Inhibition of LMP7 alone has been shown to have limited effects.[6][7]

cluster_Proteasome 26S Proteasome Structure cluster_Subunits Catalytic Subunits (20S Core) cluster_Inhibition This compound Action Core 20S Core Particle | (Catalytic) Regulator 19S Regulatory Particle (Ubiquitin Recognition) Regulator->Core Constitutive Constitutive Proteasome β5 β2 β1 Immunoproteasome Immunoproteasome LMP7 (β5i) MECL-1 (β2i) LMP2 (β1i) Zeto This compound Zeto->Immunoproteasome:f1 Inhibits Zeto->Immunoproteasome:f3 Inhibits T_Cell_Differentiation cluster_this compound cluster_pathways Downstream Signaling cluster_outcomes T-Cell Lineage Commitment Zeto This compound STAT1 STAT1 Phosphorylation Zeto->STAT1 Inhibits STAT3 STAT3 Phosphorylation Zeto->STAT3 Inhibits SMAD SMAD Phosphorylation Zeto->SMAD Promotes Th1 Th1 Differentiation STAT1->Th1 Th17 Th17 Differentiation STAT3->Th17 Treg Treg Differentiation SMAD->Treg

References

An In-depth Technical Guide to Zetomipzomib: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zetomipzomib (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel immunomodulatory agent in the context of autoimmune diseases.

Chemical Structure and Physicochemical Properties

This compound is a synthetic tripeptide epoxyketone that has been optimized for potent and selective inhibition of the immunoproteasome.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure
  • IUPAC Name: (2S,3R)-N-((S)-3-(cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide[2]

  • SMILES: O=C(N--INVALID-LINK--C([C@]2(C)OC2)=O)--INVALID-LINK--=O)C)=O">C@@H--INVALID-LINK--C4=CC=C(OC)C=C4

  • Chemical Formula: C₃₀H₄₂N₄O₈[2]

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 586.69 g/mol [2]
Exact Mass 586.3003 Da[2]
Appearance White to off-white solid
Solubility This compound maleate is soluble in PBS (100 mg/mL) with the aid of ultrasound. It is also soluble in DMSO in combination with other solvents like PEG300, Tween-80, and saline for in vivo preparations.[3]
Storage Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[2]

Mechanism of Action

This compound exerts its immunomodulatory effects through the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[4] The immunoproteasome plays a critical role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.

Selective Inhibition of Immunoproteasome Subunits

The 20S core of the immunoproteasome contains three catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). This compound is a dual inhibitor, primarily targeting the LMP7 and LMP2 subunits.[5][6] The co-inhibition of both LMP7 and LMP2 has been shown to be crucial for achieving broad anti-inflammatory effects.[7] The inhibitory activity of this compound against both the immunoproteasome and constitutive proteasome subunits is detailed in Table 2.

Target SubunitIC₅₀ (nM)SelectivityReference
hLMP7 (β5i) 39~17.6-fold vs. β5[5][8]
mLMP7 (β5i) 57[5]
hLMP2 (β1i) 131[5][8]
mLMP2 (β1i) 179[5]
MECL-1 (β2i) 623[5][8]
β5 (constitutive) 688[5][8]
Downstream Signaling Pathways

By inhibiting the immunoproteasome, this compound modulates multiple downstream signaling pathways involved in both innate and adaptive immunity.[4][9] This leads to a broad anti-inflammatory response without causing general immunosuppression.

cluster_subunits Target Subunits This compound This compound Immunoproteasome Immunoproteasome This compound->Immunoproteasome inhibits LMP7 LMP7 LMP2 LMP2 NFkB_pathway NF-κB Pathway Immunoproteasome->NFkB_pathway modulates T_Cell_Differentiation T-Cell Differentiation (Th1, Th17) Immunoproteasome->T_Cell_Differentiation inhibits B_Cell_Activation B-Cell Activation & Plasmablast Formation Immunoproteasome->B_Cell_Activation inhibits Type_I_IFN Type I Interferon Pathway Immunoproteasome->Type_I_IFN inhibits Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, IFN-γ) NFkB_pathway->Cytokine_Production Immune_Modulation Broad Immunomodulation Cytokine_Production->Immune_Modulation T_Cell_Differentiation->Immune_Modulation B_Cell_Activation->Immune_Modulation Type_I_IFN->Immune_Modulation

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.

Immunoproteasome Inhibition Assay (ProCISE)

The Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) is utilized to determine the specific activity of proteasome subunits following exposure to an inhibitor.

Methodology:

  • Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy volunteers. The cells are then exposed to varying concentrations of this compound (e.g., 250 nM and 500 nM) or a DMSO vehicle control for 1 hour.[4]

  • Cell Lysis: Following incubation, the PBMCs are lysed to release the cellular proteins, including the proteasomes.

  • Proteasome Capture: The cell lysates are added to ELISA plates pre-coated with antibodies specific for each of the six proteasome active sites (β1, β2, β5, LMP2, MECL-1, and LMP7).

  • Activity Measurement: A fluorogenic substrate, such as succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC) for chymotrypsin-like activity, is added to the wells.[4] The enzymatic activity of the captured proteasomes cleaves the substrate, releasing a fluorescent signal.

  • Data Analysis: The fluorescence is measured using a plate reader. The specific activity of each proteasome subunit in the this compound-treated samples is normalized to the DMSO vehicle control to determine the percent inhibition.[4]

Start Isolate Human PBMCs Treat_Cells Treat with this compound (or DMSO control) for 1 hr Start->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Capture_Proteasome Add Lysate to Antibody-Coated ELISA Plate Lyse_Cells->Capture_Proteasome Add_Substrate Add Fluorogenic Substrate Capture_Proteasome->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Normalize to Control and Calculate % Inhibition Measure_Fluorescence->Analyze_Data

References

Methodological & Application

Zetomipzomib In Vivo Dosing for Murine Lupus Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing strategies for the selective immunoproteasome inhibitor, zetomipzomib (formerly KZR-616), in preclinical mouse models of systemic lupus erythematosus (SLE) and lupus nephritis. The protocols are compiled from peer-reviewed research to guide the design and execution of studies evaluating the therapeutic potential of this compound.

Introduction

This compound is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in hematopoietic cells.[1][2][3] By targeting the immunoproteasome, this compound modulates the activity of immune cells, such as T cells, B cells, and plasma cells, which are central to the pathogenesis of autoimmune diseases like lupus.[1][2][3] Preclinical studies in established mouse models of lupus have demonstrated the potent anti-inflammatory and disease-modifying effects of this compound, supporting its clinical development for lupus nephritis.[1]

In Vivo Dosing and Administration in Lupus Mouse Models

This compound has been evaluated in two well-established spontaneous mouse models of lupus: the New Zealand Black/White F1 (NZB/W F1) model, which develops a disease closely resembling human lupus nephritis, and the MRL/lpr model, characterized by extensive lymphoproliferation and severe autoimmune manifestations.

Quantitative Data Summary

The following tables summarize the dosing regimens for this compound in these models.

Table 1: this compound Dosing in NZB/W F1 Mice [4][1]

ParameterDetails
Mouse Strain Female NZB/W F1
Age at Treatment Initiation 24-26 weeks (with established disease: proteinuria and anti-dsDNA antibody positive)
Dosage and Administration - 5 mg/kg, Intravenous (IV), three times per week - 10 mg/kg, Subcutaneous (SC), three times per week
Vehicle 10% Hydroxypropyl-beta-cyclodextrin
Treatment Duration 13 consecutive weeks
Key Therapeutic Outcomes - Complete and durable resolution of proteinuria[1] - Significant reductions in autoantibody production and renal IgG deposition[1] - Reduced numbers of short- and long-lived plasma cells[1]

Table 2: this compound Dosing in MRL/lpr Mice [4][1]

ParameterDetails
Mouse Strain Male MRL/lpr
Age at Treatment Initiation 10 weeks (with established disease: proteinuria and anti-dsDNA antibody positive)
Dosage and Administration - 5 mg/kg, Intravenous (IV), three times per week - 12 mg/kg, Subcutaneous (SC), three times per week - 7.5 mg/kg, Subcutaneous (SC), once a week
Vehicle 10% Hydroxypropyl-beta-cyclodextrin
Treatment Duration 13 consecutive weeks
Key Therapeutic Outcomes - Improvement in proteinuria and skin lesions[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: this compound Administration

1. Materials:

  • This compound (KZR-616)
  • Vehicle: 10% (w/v) Hydroxypropyl-beta-cyclodextrin (HPβCD) in sterile water
  • Sterile syringes and needles (e.g., 27-30 gauge for SC, appropriate for IV)
  • Animal scale

2. Procedure:

  • Preparation of Dosing Solution:
  • Calculate the required amount of this compound and vehicle based on the mean body weight of the treatment group and the desired dose concentration.
  • Dissolve this compound in 10% HPβCD. Gentle warming and vortexing may be required to achieve complete dissolution.
  • Prepare a fresh dosing solution on each day of administration.
  • Animal Dosing:
  • Weigh each mouse to determine the precise volume of the dosing solution to be administered.
  • Subcutaneous (SC) Administration:
  • Gently restrain the mouse.
  • Lift the skin on the back to form a tent.
  • Insert the needle into the base of the tented skin and inject the calculated volume.
  • Intravenous (IV) Administration:
  • Properly restrain the mouse (e.g., using a restrainer).
  • Administer the calculated volume into the lateral tail vein.
  • Control Group:
  • Administer an equivalent volume of the vehicle (10% HPβCD) to the control group of mice following the same administration route and schedule.

Protocol 2: Monitoring of Proteinuria

1. Materials:

  • Metabolic cages for urine collection
  • Urine dipsticks or a quantitative assay for proteinuria (e.g., Bradford assay or ELISA)
  • Microplate reader (if using a quantitative assay)

2. Procedure:

  • Urine Collection:
  • House mice individually in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine.
  • Ensure mice have free access to food and water during the collection period.
  • Proteinuria Assessment:
  • Semi-quantitative (Dipstick):
  • Use commercially available urine dipsticks to estimate the protein concentration in the collected urine.
  • Record the results based on the colorimetric scale provided with the dipsticks.
  • Quantitative Assay:
  • Centrifuge the collected urine to remove any debris.
  • Use a quantitative protein assay, such as the Bradford assay or a mouse albumin-specific ELISA, to determine the exact protein concentration in the urine.
  • Data Analysis:
  • Proteinuria can be expressed as protein concentration (e.g., mg/dL) or normalized to creatinine levels (urine protein-to-creatinine ratio) to account for variations in urine volume.
  • Monitor proteinuria weekly or bi-weekly throughout the study.

Protocol 3: Immunohistochemical Staining for Renal IgG Deposition

1. Materials:

  • Mouse kidney tissue fixed in formalin and embedded in paraffin
  • Microtome
  • Microscope slides
  • Biotinylated goat anti-mouse IgG antibody
  • Streptavidin-linked horseradish peroxidase (HRP)
  • DAB (3,3'-Diaminobenzidine) substrate kit
  • Hematoxylin for counterstaining
  • Microscope

2. Procedure:

  • Tissue Sectioning:
  • Cut 4-5 µm thick sections from the paraffin-embedded kidney blocks using a microtome.
  • Mount the sections on positively charged microscope slides.
  • Deparaffinization and Rehydration:
  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
  • Antigen Retrieval (if necessary):
  • Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer) if required for the specific antibody.
  • Staining:
  • Block endogenous peroxidase activity with a hydrogen peroxide solution.
  • Block non-specific binding with a suitable blocking buffer (e.g., normal goat serum).
  • Incubate the sections with the biotinylated goat anti-mouse IgG antibody.
  • Wash the sections and then incubate with streptavidin-HRP.
  • Develop the signal with a DAB substrate solution, which will produce a brown precipitate at the site of IgG deposition.
  • Counterstaining and Mounting:
  • Counterstain the sections with hematoxylin to visualize the cell nuclei.
  • Dehydrate the sections and mount with a coverslip.
  • Analysis:
  • Examine the stained sections under a microscope to assess the extent and pattern of IgG deposition in the glomeruli.
  • A semi-quantitative scoring system (e.g., 0-4 scale) can be used to grade the severity of deposition.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Lupus

This compound's therapeutic effects in lupus mouse models are attributed to its modulation of both innate and adaptive immune responses.[1] Gene expression analyses have revealed that this compound treatment leads to the downregulation of several key signaling pathways implicated in the pathogenesis of lupus.

Zetomipzomib_Mechanism_of_Action This compound This compound Immunoproteasome Immunoproteasome (LMP7, LMP2) This compound->Immunoproteasome T_Cell_Activation T-Cell Activation & Polarization (Th1, Th17) Immunoproteasome->T_Cell_Activation B_Cell_Activation B-Cell Activation & Differentiation Immunoproteasome->B_Cell_Activation Cytokine_Production Pro-inflammatory Cytokine Production Immunoproteasome->Cytokine_Production Type_I_IFN Type I Interferon Pathway Immunoproteasome->Type_I_IFN T_Cell_Activation->B_Cell_Activation Plasma_Cell_Function Plasma Cell Function B_Cell_Activation->Plasma_Cell_Function Autoantibodies Autoantibody Production Plasma_Cell_Function->Autoantibodies Inflammation Renal Inflammation & Tissue Damage Cytokine_Production->Inflammation Type_I_IFN->Inflammation Autoantibodies->Inflammation

Caption: this compound inhibits the immunoproteasome, leading to downstream effects on key immune pathways.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a lupus mouse model.

Experimental_Workflow Start Select Lupus Mouse Model (e.g., NZB/W F1) Disease_Induction Allow Disease to Establish (Monitor Proteinuria) Start->Disease_Induction Treatment Initiate this compound or Vehicle Treatment Disease_Induction->Treatment Monitoring Weekly Monitoring: - Body Weight - Proteinuria Treatment->Monitoring Endpoint End of Study (e.g., 13 weeks) Monitoring->Endpoint Analysis Terminal Analysis: - Serum Autoantibodies - Kidney Histology (IgG) - Spleen/Bone Marrow Flow Cytometry Endpoint->Analysis

Caption: A typical experimental workflow for assessing this compound efficacy in lupus mice.

References

Application Notes and Protocols for KZR-616 in Autoimmune Hepatitis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune hepatitis (AIH) is a chronic inflammatory liver disease characterized by a loss of tolerance to hepatic autoantigens, leading to hepatocyte damage and progressive liver dysfunction. Standard-of-care treatments, primarily corticosteroids with or without azathioprine, are often associated with significant long-term side effects and incomplete responses in a substantial proportion of patients. KZR-616 (zetomipzomib) is a first-in-class, selective, small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. By selectively targeting the immunoproteasome, KZR-616 offers a novel therapeutic strategy to modulate the underlying immune dysregulation in AIH while potentially mitigating the broad immunosuppressive effects of conventional therapies.

These application notes provide a comprehensive overview of the treatment protocols for KZR-616 in the context of AIH studies, summarize key quantitative data from preclinical and clinical investigations, and detail essential experimental methodologies.

Mechanism of Action

KZR-616 selectively inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 subunits of the immunoproteasome.[1][2][3] This inhibition disrupts the normal processing and presentation of antigens, leading to a broad immunomodulatory effect on both innate and adaptive immunity. Key downstream effects include:

  • Inhibition of Pro-inflammatory Cytokine Production: KZR-616 has been shown to block the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[4]

  • Modulation of T Cell Function: The compound inhibits the polarization of T helper (Th) cells, particularly Th1 and Th17 subsets, which are implicated in the pathogenesis of AIH.[4]

  • Inhibition of B Cell Differentiation: KZR-616 blocks the formation of plasmablasts, thereby reducing autoantibody production.[4]

Preclinical studies suggest that this targeted immunomodulation occurs without causing broad immunosuppression.[5]

Signaling Pathway

The precise downstream signaling cascade affected by KZR-616 is an active area of research. However, current evidence suggests that immunoproteasome inhibition by KZR-616 impairs T and B cell activation by restraining the ERK signaling pathway, while the canonical NF-κB signaling pathway remains largely unaffected.[6][7][8]

KZR_616_Signaling_Pathway cluster_cell Immune Cell (T cell, B cell) cluster_downstream Downstream Effects KZR616 KZR-616 Immunoproteasome Immunoproteasome (LMP7 & LMP2 subunits) KZR616->Immunoproteasome inhibits ERK_Pathway ERK Signaling Pathway (Reduced Phosphorylation) Immunoproteasome->ERK_Pathway regulates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IFN-γ) ERK_Pathway->Cytokine_Production modulates T_Cell_Activation T Cell Activation & Proliferation ERK_Pathway->T_Cell_Activation modulates B_Cell_Differentiation B Cell Differentiation to Plasmablasts ERK_Pathway->B_Cell_Differentiation modulates

Figure 1. Proposed signaling pathway of KZR-616.

Data Presentation

Preclinical Quantitative Data
ParameterValue (KZR-616)Cell Type/System
IC50 (LMP7 inhibition) 39 nM (human), 57 nM (murine)Cell-free assay
IC50 (LMP2 inhibition) 131 nM (human), 179 nM (murine)Cell-free assay
IC50 (MECL-1 inhibition) 623 nMCell-free assay
IC50 (β5 inhibition) 688 nMCell-free assay
In Vitro Cytokine Assay 250 nM showed significant cytokine inhibitionHuman PBMCs
In Vitro T-cell Assay 125-250 nM inhibited cytokine secretionDifferentiated T-cells
Clinical Trial Data: PORTOLA Phase 2a Study

The PORTOLA study was a Phase 2a, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with AIH who were insufficiently responding to standard of care or had relapsed.[1][2][3][6]

Efficacy Outcomes at Week 24

EndpointThis compound (n=16)Placebo (n=8)
Complete Response (CR)* 50.0% (8/16)37.5% (3/8)
CR and Steroid Taper to ≤ 5 mg/day 31.3% (5/16)12.5% (1/8)
CR and Complete Steroid Withdrawal (0 mg/day) 18.8% (3/16)0% (0/8)

*Complete Response (CR) was defined as normalization of ALT and AST levels.

Efficacy in Steroid-Dependent Subgroup at Week 24

EndpointThis compound (n=14)Placebo (n=7)
Complete Response (CR) 57.1% (8/14)28.6% (2/7)
CR and Steroid Taper to ≤ 5 mg/day 35.7% (5/14)0% (0/7)
CR and Complete Steroid Withdrawal (0 mg/day) 21.4% (3/14)0% (0/7)

Biomarker Analysis

A biomarker analysis from the PORTOLA trial indicated that this compound administration led to meaningful changes in both innate and adaptive immune pathways in AIH patients.[9] These included:

  • Reductions in immunoglobulins, B cells, and monocytes.

  • Increases in regulatory T cells in patients who achieved a complete response.

Experimental Protocols

Clinical Treatment Protocol: PORTOLA Phase 2a Study

PORTOLA_Protocol cluster_screening Screening & Enrollment cluster_treatment Double-Blind Treatment (24 Weeks) cluster_followup Follow-up & Extension Patient_Population AIH patients (n=24) insufficiently responding to SoC or relapsed Randomization Randomization (2:1) Patient_Population->Randomization Zeto_Arm This compound (60 mg SC weekly) + Prednisone Randomization->Zeto_Arm Placebo_Arm Placebo (SC weekly) + Prednisone Randomization->Placebo_Arm Steroid_Taper Protocol-directed steroid taper by Week 14 Zeto_Arm->Steroid_Taper Placebo_Arm->Steroid_Taper Primary_Endpoint Primary Efficacy Endpoint at Week 24: Complete Response (Normalized ALT/AST) with successful steroid taper Steroid_Taper->Primary_Endpoint Open_Label Optional 24-Week Open-Label Extension Primary_Endpoint->Open_Label

Figure 2. PORTOLA Phase 2a clinical trial workflow.

Study Design: A Phase 2a, multi-center, randomized, double-blind, placebo-controlled study with an open-label extension.[7]

Patient Population: Adults with a clinical diagnosis of AIH and signs of active disease despite standard-of-care therapy for ≥3 months, or a disease flare after complete remission.[7]

Treatment Arms:

  • This compound Arm: 60 mg of this compound administered subcutaneously once weekly, in addition to background prednisone therapy.[6]

  • Placebo Arm: Placebo administered subcutaneously once weekly, in addition to background prednisone therapy.[7]

Duration: 24-week double-blind treatment period, followed by an optional 24-week open-label extension where all eligible patients could receive this compound.[7]

Concomitant Therapy: A protocol-directed taper of prednisone was implemented by week 14.[1]

Primary Endpoint: The proportion of patients achieving a complete biochemical response (defined as normalization of ALT and AST levels) with a successful corticosteroid taper by week 24.[1]

Preclinical Experimental Protocols

1. In Vitro Cytokine Release Assay from Human PBMCs

Objective: To determine the effect of KZR-616 on the production of pro-inflammatory cytokines by human PBMCs.

Materials:

  • KZR-616 (this compound)

  • DMSO (vehicle control)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Human peripheral blood mononuclear cells (PBMCs)

  • Stimulating agents: Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based assay)

Protocol:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-treat the cells with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) or DMSO for 1 hour at 37°C.[4][10]

  • Stimulate the PBMCs with either LPS (e.g., 1 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) for 24 hours at 37°C.[4][10]

  • After incubation, centrifuge the plate and collect the cell-free supernatants.

  • Analyze the supernatants for a panel of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-12) using a multiplex cytokine assay according to the manufacturer's instructions.

  • Quantify the cytokine concentrations and compare the levels between KZR-616-treated and vehicle-treated cells.

2. Human T Helper Cell Polarization Assay

Objective: To assess the impact of KZR-616 on the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, and regulatory T cell (Treg) subsets.

Materials:

  • KZR-616 (this compound)

  • DMSO (vehicle control)

  • Naïve CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Polarizing cytokines and antibodies:

    • Th1: IL-2, IL-12, anti-IL-4

    • Th2: IL-2, IL-4, anti-IFN-γ

    • Th17: IL-23, IL-6, IL-1β, TGF-β, anti-IFN-γ, anti-IL-4

    • Treg: IL-2, TGF-β

  • 24-well cell culture plates

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Treg) and cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).

Protocol:

  • Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.

  • Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

  • Treat the cells with KZR-616 (e.g., 125 nM, 250 nM) or DMSO for 1 hour as a pulse treatment prior to stimulation.[11]

  • Transfer the cells to 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add the respective polarizing cytokine and antibody cocktails for Th1, Th2, Th17, and Treg differentiation to the wells.[4]

  • Culture the cells for 6 days at 37°C with 5% CO2.[4]

  • On day 6, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Harvest the cells and perform intracellular staining for lineage-specific transcription factors and cytokines using fluorochrome-conjugated antibodies.

  • Analyze the percentage of each T helper cell subset by flow cytometry.

Conclusion

KZR-616 represents a promising, targeted therapeutic for autoimmune hepatitis by selectively inhibiting the immunoproteasome. The data from the Phase 2a PORTOLA trial demonstrate clinically meaningful, steroid-sparing efficacy in a difficult-to-treat patient population. The provided protocols offer a framework for further preclinical and clinical investigation into the utility of KZR-616 in AIH and other autoimmune diseases. Further research is warranted to fully elucidate the downstream signaling pathways and to confirm these promising efficacy and safety findings in larger, registrational trials.

References

Application of Zetomipzomib in Dermatomyositis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatomyositis (DM) is a complex autoimmune inflammatory myopathy characterized by debilitating muscle weakness and distinctive skin manifestations. The pathogenesis of DM involves the activation of both innate and adaptive immune systems, with a significant role attributed to the overexpression of type I interferons (IFN-I) and subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] Zetomipzomib (KZR-616) is a novel, first-in-class, selective inhibitor of the immunoproteasome.[2][3] The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells that plays a crucial role in processing antigens for presentation and in the production of pro-inflammatory cytokines.[4] By selectively inhibiting the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, this compound broadly modulates the activity of multiple immune cells, including T cells, B cells, and macrophages, without causing widespread immunosuppression.[3][5][6] Preclinical and clinical investigations have explored its therapeutic potential across various autoimmune diseases.[7][8][9]

These application notes provide a summary of the current understanding of this compound's mechanism of action, relevant preclinical data in a mouse model of inflammatory myositis, and protocols to facilitate further research into its application in dermatomyositis models.

Mechanism of Action

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting the chymotrypsin-like (LMP7) and trypsin-like (LMP2) activities of the immunoproteasome.[5] This selective inhibition leads to a broad anti-inflammatory response through several downstream effects:

  • Inhibition of Pro-inflammatory Cytokine Production: By disrupting the NF-κB signaling pathway, which is dependent on proteasomal activity, this compound blocks the production of a wide range of pro-inflammatory cytokines and chemokines. In human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit the production of over 30 pro-inflammatory cytokines.[10]

  • Modulation of T-Cell Function: Immunoproteasome inhibition interferes with T-cell polarization, particularly the differentiation of Th1 and Th17 cells, which are key drivers of autoimmune pathology.[10]

  • Suppression of B-Cell and Plasma Cell Activity: this compound can inhibit the formation of plasmablasts and reduce the production of autoantibodies, a key feature of many autoimmune diseases, including dermatomyositis.[10]

  • Interference with the Type I Interferon (IFN-I) Pathway: The IFN-I signature is a hallmark of dermatomyositis, contributing to muscle and skin inflammation.[11][12][13] Gene expression analyses have shown that this compound treatment leads to the inhibition of the Type I interferon pathway, providing a strong rationale for its use in IFN-driven diseases like dermatomyositis.[10][14]

Signaling Pathway of this compound in Dermatomyositis

Zetomipzomib_Mechanism cluster_0 Immune Cell cluster_1 Pathogenic Outcomes in Dermatomyositis Zeto This compound IP Immunoproteasome (LMP7, LMP2) Zeto->IP Inhibits NFkB_path NF-κB Pathway IP->NFkB_path Activates IFN_path Type I IFN Pathway (STAT Activation) IP->IFN_path Regulates Antigen_proc Antigen Processing IP->Antigen_proc Mediates Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α, etc.) NFkB_path->Cytokines MHC_I MHC Class I Upregulation IFN_path->MHC_I T_Cell Th1/Th17 Differentiation Antigen_proc->T_Cell Cytokines->T_Cell Muscle_Inflam Muscle Inflammation & Damage Skin_Rash Skin Rash & Vasculopathy Cytokines->Skin_Rash B_Cell Plasma Cell Differentiation & Autoantibody Production T_Cell->B_Cell T_Cell->Muscle_Inflam B_Cell->Muscle_Inflam MHC_I->Muscle_Inflam CIM_Workflow cluster_0 Model Induction (Day 0) cluster_1 Treatment Phase (Day 13-28) cluster_2 Endpoint Analysis (Day 28) Induction Immunize C57BL/6 mice with C-protein fragment in CFA Group1 Group 1: Vehicle Control (s.c.) (alternate days) Induction->Group1 Group2 Group 2: This compound 10 mg/kg (s.c.) (alternate days) Induction->Group2 Analysis 1. Grip Strength Measurement 2. Serum Collection (CK levels) 3. Muscle Tissue Collection   (Histology & IHC) Group1->Analysis Group2->Analysis Group3 Group 3: Naïve (No treatment) Group3->Analysis TIF1g_Workflow cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis Induction Immunize mice with TIF1γ in CFA (weekly for 4 weeks). Administer Pertussis Toxin (i.p.). start_treat Begin treatment 2 weeks after last immunization. Induction->start_treat Group1 Group 1: Vehicle Control (s.c.) start_treat->Group1 Group2 Group 2: This compound 10 mg/kg (s.c.) start_treat->Group2 Analysis 1. Muscle Histology (H&E, IHC for CD8, MHC-I) 2. Skin Histology (Interface Dermatitis) 3. Gene Expression Analysis (IFN signature) 4. Flow Cytometry of Spleen/Lymph Nodes Group1->Analysis Group2->Analysis

References

Troubleshooting & Optimization

Zetomipzomib solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of zetomipzomib in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

Q2: What is the recommended storage condition and duration for this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How should I dilute the this compound stock solution into my cell culture medium?

A3: To minimize the risk of precipitation, it is crucial to dilute the DMSO stock solution directly into the pre-warmed cell culture medium with vigorous mixing. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: I observed precipitation after diluting my this compound stock solution in the culture medium. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium. To address this, consider the following troubleshooting steps:

  • Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment.

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can sometimes enhance the solubility of small molecules.

  • Pre-warm the medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Vortex immediately: Vigorously vortex or mix the medium immediately after adding the stock solution to ensure rapid and uniform dispersion.

Q5: How stable is this compound in cell culture medium at 37°C?

A5: While specific, publicly available quantitative data on the stability of this compound in various cell culture media over extended periods is limited, it is a common consideration for small molecule inhibitors. The stability can be influenced by factors such as the composition of the medium, pH, and the presence of serum. For long-term experiments (e.g., beyond 24-48 hours), it is advisable to refresh the medium with freshly diluted this compound to ensure a consistent concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution Improper storage (e.g., repeated freeze-thaw cycles).Prepare fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation upon dilution in media Exceeding solubility limit in the aqueous environment of the culture medium.Decrease the final concentration of this compound. Increase the percentage of FBS in the medium if experimentally permissible. Ensure the medium is pre-warmed and mix thoroughly upon addition.
Inconsistent experimental results Degradation of this compound in the culture medium over time.For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Cell toxicity observed at expected non-toxic concentrations High final concentration of DMSO.Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a more concentrated stock solution to reduce the volume added to the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial and DMSO to reach room temperature.

  • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)

  • Sterile culture plates or tubes

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.

  • Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a culture plate.

  • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis.

  • Immediately analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Plot the concentration of this compound as a function of time to determine its degradation profile.

Signaling Pathway and Experimental Workflow Diagrams

Zetomipzomib_Signaling_Pathway This compound Mechanism of Action cluster_proteasome Immunoproteasome LMP7 LMP7 Degraded Peptides Degraded Peptides LMP7->Degraded Peptides LMP2 LMP2 LMP2->Degraded Peptides MECL1 MECL1 MECL1->Degraded Peptides This compound This compound This compound->LMP7 inhibits This compound->LMP2 inhibits Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->LMP7 Ubiquitinated Proteins->LMP2 Ubiquitinated Proteins->MECL1 Antigen Presentation (MHC Class I) Antigen Presentation (MHC Class I) Cytokine Production Cytokine Production Cell Proliferation Cell Proliferation NF-kB Activation NF-kB Activation NF-kB Activation->Cytokine Production NF-kB Activation->Cell Proliferation Degraded Peptides->Antigen Presentation (MHC Class I) Immunoproteasome Immunoproteasome Immunoproteasome->NF-kB Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow Prepare_Stock Prepare this compound Stock (in DMSO) Dilute_Drug Dilute Stock into Pre-warmed Medium Prepare_Stock->Dilute_Drug Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Dilute_Drug->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay (e.g., Viability, Cytokine analysis) Incubate->Assay

Caption: Workflow for cell-based assays with this compound.

KZR-616 Technical Support Center: Troubleshooting and FAQs for Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the KZR-616 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues when using KZR-616 (zetomipzomib) in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of KZR-616?

KZR-616 is a first-in-class, selective inhibitor of the immunoproteasome.[1] It primarily targets the LMP7 (low molecular mass polypeptide 7 or β5i) and LMP2 (low molecular mass polypeptide 2 or β1i) subunits of the immunoproteasome.[2][3] This selective inhibition leads to a broad immunomodulatory effect, including the suppression of pro-inflammatory cytokine production and the modulation of T and B cell function, without causing general immunosuppression.[1][4][5]

Q2: What are the intended on-target effects of KZR-616 in primary immune cell cultures?

In primary immune cell cultures, KZR-616 is expected to:

  • Inhibit the production of a wide range of pro-inflammatory cytokines and chemokines from peripheral blood mononuclear cells (PBMCs) following stimulation.[4][5]

  • Block the differentiation of naïve CD4+ T cells into Th1 and Th17 helper T cell subsets.[3]

  • Inhibit the differentiation of B cells into plasmablasts.[3]

  • Reduce the activation of T cells and B cells.[3]

Q3: Is KZR-616 completely selective for the immunoproteasome?

KZR-616 is highly selective for the immunoproteasome subunits LMP7 and LMP2 over the corresponding subunits of the constitutive proteasome. However, at higher concentrations, some off-target inhibition of the MECL-1 (β2i) immunoproteasome subunit and the β5 subunit of the constitutive proteasome can occur.[2] It is crucial to use the recommended concentration range to minimize these off-target effects.

Troubleshooting Guide

Issue 1: Unexpectedly High Levels of Cell Death or Low Viability

Possible Cause 1: Off-target inhibition of the constitutive proteasome. While KZR-616 is selective for the immunoproteasome, very high concentrations may lead to inhibition of the constitutive proteasome, which is essential for normal protein turnover and cell survival in all cell types.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the final concentration of KZR-616 in your culture. Ensure it is within the recommended range for your specific cell type and experimental goals.

    • Perform a Dose-Response Curve: If you have not already, perform a dose-response experiment to determine the optimal concentration that achieves the desired immunomodulatory effect without significantly impacting cell viability.

    • Use a Positive Control for Proteasome Inhibition: Include a non-selective proteasome inhibitor (e.g., bortezomib) as a positive control to understand the effects of broad proteasome inhibition on your cells.

Possible Cause 2: Differential sensitivity of primary cell subsets. Different cell types within a mixed primary cell culture can have varying sensitivities to immunoproteasome inhibition. For instance, some studies with similar inhibitors have shown that B cells may be more susceptible to apoptosis than T cells.

  • Troubleshooting Steps:

    • Analyze Cell Subsets: Use flow cytometry to analyze the viability of specific cell populations within your culture (e.g., T cells, B cells, monocytes) to determine if a particular subset is disproportionately affected.

    • Titrate the Concentration for Your Specific Application: The optimal concentration of KZR-616 may vary depending on the specific primary cell type you are most interested in studying.

Issue 2: Inconsistent or No Inhibition of Cytokine Production

Possible Cause 1: Suboptimal timing of KZR-616 addition. The timing of KZR-616 addition relative to cell stimulation is critical for observing its inhibitory effects on cytokine production.

  • Troubleshooting Steps:

    • Pre-incubation is Key: For optimal results, pre-incubate your primary cells with KZR-616 for at least one hour before adding the stimulus (e.g., LPS, anti-CD3/CD28).[3] This allows for sufficient time for the inhibitor to engage its target.

    • Verify Stimulus Potency: Ensure that your stimulating agent is active and used at an appropriate concentration to induce a robust cytokine response in your control (vehicle-treated) cells.

Possible Cause 2: Dual subunit inhibition is required for broad cytokine inhibition. Studies have shown that for broad anti-inflammatory effects, dual inhibition of both the LMP7 and LMP2 subunits of the immunoproteasome is necessary.

  • Troubleshooting Steps:

    • Confirm KZR-616 Integrity: Ensure that your stock of KZR-616 has been stored correctly and has not degraded.

    • Review Published Data: Compare your experimental setup with published studies that have successfully demonstrated cytokine inhibition with KZR-616 in similar primary cell systems.[3][4]

Issue 3: Unexpected Alterations in T Cell Activation Markers

Possible Cause: KZR-616 modulates specific signaling pathways downstream of T cell receptor activation. Inhibition of the immunoproteasome can affect intracellular signaling cascades. For example, some immunoproteasome inhibitors have been shown to restrain the ERK signaling pathway, which is crucial for T cell activation.

  • Troubleshooting Steps:

    • Assess Multiple Activation Markers: Do not rely on a single activation marker. Use a panel of markers (e.g., CD25, CD69, CD71) to get a comprehensive view of the T cell activation state.

    • Investigate Downstream Signaling: If your experimental setup allows, consider performing Western blotting or phosphoflow cytometry to directly assess the phosphorylation status of key signaling proteins like ERK.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of KZR-616 (IC50 values)

Target SubunitHuman IC50 (nM)Murine IC50 (nM)
LMP7 (β5i)3957
LMP2 (β1i)131179
MECL-1 (β2i)623-
Constitutive β5688-

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: Assessment of KZR-616 on Cytokine Production in Human PBMCs
  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • KZR-616 Pre-incubation: Prepare serial dilutions of KZR-616 in complete medium. Add the desired concentrations of KZR-616 or vehicle control (e.g., DMSO) to the cells. Incubate for 1 hour at 37°C, 5% CO2.[3]

  • Cell Stimulation: Add your stimulus of choice (e.g., 100 ng/mL LPS for TLR4 stimulation or plate-bound anti-CD3 and soluble anti-CD28 for T cell stimulation) to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[3]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Analyze the supernatant for cytokine levels using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for cytokines of interest (e.g., TNF-α, IL-6, IFN-γ).

Protocol 2: T-Cell Polarization Assay
  • Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using a negative selection magnetic bead kit.

  • Pre-incubation with KZR-616: Resuspend naïve CD4+ T cells in complete medium. Pre-incubate the cells with 250 nM KZR-616 or vehicle control for 1 hour.[3]

  • T-Cell Differentiation: Plate the T cells in a 24-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and the appropriate polarizing cytokines for Th1 (IL-12, anti-IL-4) or Th17 (IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4) differentiation.

  • Culture: Culture the cells for 3-5 days.

  • Analysis: Analyze T-cell differentiation by intracellular cytokine staining for IFN-γ (Th1) or IL-17A (Th17) using flow cytometry.

Visualizations

KZR_616_Mechanism_of_Action KZR-616 Mechanism of Action KZR616 KZR-616 (this compound) Immunoproteasome Immunoproteasome (LMP7 & LMP2 subunits) KZR616->Immunoproteasome Inhibits Protein_Degradation Altered Degradation of Key Regulatory Proteins Immunoproteasome->Protein_Degradation Leads to Downstream_Effects Broad Immunomodulatory Effects Protein_Degradation->Downstream_Effects Cytokine_Production Decreased Pro-inflammatory Cytokine Production Downstream_Effects->Cytokine_Production T_Cell_Diff Inhibition of Th1/Th17 Differentiation Downstream_Effects->T_Cell_Diff B_Cell_Diff Inhibition of Plasmablast Formation Downstream_Effects->B_Cell_Diff

Caption: Mechanism of action of KZR-616.

Troubleshooting_Workflow Troubleshooting Workflow: Unexpected Cell Death Start High Cell Death Observed Check_Concentration Is KZR-616 concentration within recommended range? Start->Check_Concentration High_Concentration High Concentration: Potential off-target effects Check_Concentration->High_Concentration No Correct_Concentration Concentration is Correct Check_Concentration->Correct_Concentration Yes Perform_Dose_Response Action: Perform dose-response curve High_Concentration->Perform_Dose_Response Analyze_Subsets Are specific cell subsets more affected? Correct_Concentration->Analyze_Subsets Differential_Sensitivity Differential Sensitivity (e.g., B cells > T cells) Analyze_Subsets->Differential_Sensitivity Yes No_Subset_Difference No clear difference Analyze_Subsets->No_Subset_Difference No Isolate_And_Test Action: Analyze viability of purified subsets Differential_Sensitivity->Isolate_And_Test Consider_Other_Factors Consider other experimental factors (e.g., cell health, reagents) No_Subset_Difference->Consider_Other_Factors

Caption: Troubleshooting workflow for unexpected cell death.

References

Optimizing Zetomipzomib Concentration for Cytokine Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zetomipzomib for effective cytokine inhibition in experimental settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a first-in-class, selective inhibitor of the immunoproteasome.[1] It primarily targets the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome.[2] By inhibiting these subunits, this compound disrupts the degradation of proteins involved in pro-inflammatory signaling pathways, ultimately leading to a broad suppression of cytokine production by immune cells such as T cells, B cells, and macrophages.[1][3]

Q2: Which signaling pathways are affected by this compound?

The primary signaling pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The immunoproteasome is responsible for the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[6] Inhibition of the immunoproteasome by this compound prevents IκB degradation, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of numerous pro-inflammatory cytokine genes.[7][8]

Q3: What is a recommended starting concentration for this compound in in vitro cytokine inhibition experiments?

A concentration of 250 nM this compound has been shown to produce a comparable cytokine inhibition profile in peripheral blood mononuclear cells (PBMCs).[2] For initial experiments, a dose-response curve ranging from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How should this compound be prepared and stored?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, if precipitation occurs, gentle warming at 37°C and sonication can aid in dissolution.[9] For in vivo experiments, it is recommended to prepare fresh solutions daily.[9]

Q5: Which cytokines are known to be inhibited by this compound?

This compound has been demonstrated to block the production of over 30 pro-inflammatory cytokines in human PBMCs.[10][11] This includes, but is not limited to, cytokines involved in Th1 and Th17 responses, such as IFN-γ and IL-17.[10]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound against immunoproteasome subunits and its effect on various cell types.

Table 1: this compound IC50 Values for Proteasome Subunits

SubunitTarget TypeIC50 (nM)
LMP7 (human)Immunoproteasome39
LMP7 (murine)Immunoproteasome57
LMP2 (human)Immunoproteasome131
LMP2 (murine)Immunoproteasome179
MECL-1Immunoproteasome623
β5Constitutive Proteasome688
Data sourced from[2]

Table 2: Recommended Starting Concentrations of this compound for In Vitro Experiments

Cell TypeRecommended ConcentrationNotes
Human PBMCs250 nMShown to have a comparable cytokine inhibition profile.[2]
Human Naïve CD4+ T cells250 nMEffective in reducing Th1 and Th17 polarization.[10]
MOLT-4 cellsN/AUsed to demonstrate selective inhibition of LMP7 and LMP2.[2]

Experimental Protocols

Protocol 1: In Vitro Cytokine Inhibition Assay in Human PBMCs

This protocol details the steps to assess the efficacy of this compound in inhibiting cytokine production in human PBMCs following stimulation.

Materials:

  • This compound stock solution (in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ficoll-Paque PLUS

  • Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies

  • 96-well cell culture plates

  • Cytokine detection assay kit (e.g., ELISA or multiplex immunoassay)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.[12][13]

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[14]

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound (e.g., in a range from 10 nM to 1 µM) and a vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[10]

  • Cell Stimulation: Following the pre-incubation, add the stimulating agent (e.g., LPS at 1 µg/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells to induce cytokine production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using an appropriate assay kit, following the manufacturer's instructions.

Protocol 2: Cell Viability Assay

It is crucial to assess cell viability to distinguish between specific cytokine inhibition and general cytotoxicity.

Materials:

  • Cells treated as described in Protocol 1

  • Cell viability assay kit (e.g., a non-tetrazolium-based assay such as CellTiter-Glo® Luminescent Cell Viability Assay is recommended to avoid potential interference from proteasome inhibitors).[15][16][17]

Procedure:

  • After collecting the supernatant for cytokine analysis (step 7 in Protocol 1), perform a cell viability assay on the remaining cells in the plate.

  • Follow the manufacturer's protocol for the chosen cell viability assay kit.

  • Measure the viability and normalize the cytokine production data to the viable cell number for each condition.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Cytokine Production

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.
Incomplete Inhibition of both LMP7 and LMP2 Ensure that the this compound concentration is sufficient to inhibit both LMP7 and LMP2 subunits, as co-inhibition is often required for significant anti-inflammatory effects.
Degradation of this compound Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of the stock solution at -80°C or -20°C in aliquots to avoid freeze-thaw cycles.[2][9]
Cell Stimulation Issues Verify the activity of your stimulating agent (e.g., LPS, antibodies) with a positive control. Ensure the correct concentration and incubation time are used.
Assay Variability Run samples in triplicate to minimize variability. Include appropriate positive and negative controls in your cytokine quantification assay.[18]

Issue 2: High Cell Death Observed

Possible Cause Troubleshooting Step
This compound Cytotoxicity Perform a cell viability assay (as described in Protocol 2) in parallel with your cytokine inhibition experiment. If significant cell death is observed at the concentrations that inhibit cytokine production, consider using lower concentrations or a shorter incubation time.
DMSO Toxicity Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Contamination Check cell cultures for any signs of microbial contamination.

Issue 3: Unexpected Cytokine Profile

Possible Cause Troubleshooting Step
Off-target Effects While this compound is selective for the immunoproteasome, consider the possibility of off-target effects at high concentrations. Refer to the IC50 values in Table 1 to assess selectivity.
Differential Sensitivity of Cytokine Pathways The production of different cytokines may be regulated by distinct pathways with varying sensitivity to immunoproteasome inhibition. Analyze a panel of cytokines to get a comprehensive view of the immunomodulatory effects.
Multiplex Assay Issues If using a multiplex assay, be aware of potential cross-reactivity or matrix effects that could lead to inaccurate measurements.[19][20]

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters Immunoproteasome Immunoproteasome IkB->Immunoproteasome targeted for degradation NF-kB_n NF-kB NF-kB->NF-kB_n translocates Immunoproteasome->IkB This compound This compound This compound->Immunoproteasome inhibits Cytokine Genes Cytokine Genes NF-kB_n->Cytokine Genes activates transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Genes->Pro-inflammatory Cytokines leads to production

Caption: Signaling pathway of this compound-mediated cytokine inhibition.

G cluster_0 Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis A Isolate PBMCs B Seed cells in 96-well plate A->B C Prepare this compound dilutions B->C D Add this compound to cells C->D E Pre-incubate for 1 hour D->E F Add stimulating agent E->F G Incubate for 24 hours F->G H Collect supernatant G->H J Perform cell viability assay G->J I Perform cytokine quantification H->I K Analyze data I->K J->K

Caption: Experimental workflow for assessing cytokine inhibition by this compound.

G Start Inconsistent or No Cytokine Inhibition Q1 Is the this compound concentration optimal? Start->Q1 A1 Perform dose-response experiment Q1->A1 No Q2 Is this compound degraded? Q1->Q2 Yes End Problem Resolved A1->End A2 Prepare fresh solutions & check storage Q2->A2 Yes Q3 Is cell stimulation effective? Q2->Q3 No A2->End A3 Check stimulator activity with positive control Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting logic for inconsistent cytokine inhibition results.

References

Zetomipzomib Technical Support Center: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful delivery of Zetomipzomib (KZR-616) in animal models. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1][2] It is a tripeptide epoxyketone-based molecule that primarily targets the LMP7 (low molecular mass polypeptide-7) and LMP2 subunits of the immunoproteasome.[1][3] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells, and its inhibition leads to a broad anti-inflammatory response by modulating multiple pathways involved in inflammatory cytokine production and immune cell activity.[2][4][5] This selective action is being investigated for the treatment of various autoimmune diseases.[6][7][8]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. For the powdered form, it is recommended to store at 4°C under sealed conditions, away from moisture.[3] Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][9] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10]

Q3: What is the solubility of this compound?

A3: this compound's solubility depends on the solvent and its form (free base vs. salt). The free base is soluble in DMSO at concentrations of at least 50 mg/mL.[3] The maleate salt of this compound exhibits higher solubility, reaching 250 mg/mL in DMSO and 50 mg/mL in water, though sonication may be required to achieve complete dissolution.[9][10] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][9]

II. Troubleshooting Guide

Issue 1: Difficulty in Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed in the stock solution or final formulation.

Possible Causes:

  • The concentration exceeds the solubility limit.

  • The solvent quality is poor (e.g., wet DMSO).

  • Inadequate mixing or temperature.

Solutions:

  • Verify Solubility: Ensure the target concentration is within the known solubility limits (see Q3 and Table 1).

  • Use High-Quality Solvents: Always use fresh, anhydrous DMSO for preparing stock solutions.[3][9]

  • Aid Dissolution: Gentle warming to 37°C and/or sonication can help dissolve the compound, especially for the maleate salt.[10][11]

  • Prepare Fresh: It is recommended to prepare fresh working solutions for each experiment.[9]

Issue 2: Precipitation in the Final Formulation

Symptoms:

  • Cloudiness or visible particles in the final diluted solution for injection.

Possible Causes:

  • Poor solubility of this compound in the aqueous vehicle.

  • The concentration of the organic co-solvent (e.g., DMSO) is too low in the final formulation.

  • Temperature changes causing the compound to fall out of solution.

Solutions:

  • Optimize Vehicle Composition: Utilize established formulation protocols that include co-solvents and solubilizing agents. Refer to the detailed protocols in Section III.

  • Maintain Temperature: If precipitation occurs upon cooling, try to maintain the solution at a slightly elevated temperature (e.g., room temperature or 37°C) before and during administration, if permissible for the experiment.

  • Filter the Solution: If minor precipitation occurs, the final solution can be filtered through a 0.22 µm syringe filter before injection to ensure sterility and remove particulates.

Issue 3: Injection Site Reactions (ISRs) in Animal Models

Symptoms:

  • Redness, swelling, or induration at the injection site.

  • Behavioral changes in the animal, such as excessive grooming of the injection area.

Possible Causes:

  • The formulation is irritating due to pH, tonicity, or the vehicle itself.

  • The volume of injection is too large for the site.

  • Repeated injections at the same site.

Solutions:

  • Optimize Formulation: Ensure the pH of the final formulation is near neutral. Consider using vehicles known to be well-tolerated, such as cyclodextrin-based solutions.

  • Manage Injection Volume and Technique: For subcutaneous injections in mice, use a small needle gauge (e.g., 27G or smaller) and inject a reasonable volume (typically up to 100-200 µL per site).[12]

  • Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.[12]

  • Pre-treatment: In some cases, topical application of a corticosteroid like mometasone before subcutaneous injection has been shown to reduce ISRs for other compounds and could be explored.[13][14]

Issue 4: Inconsistent or Lack of Efficacy

Symptoms:

  • Variability in experimental results between animals or cohorts.

  • The expected biological effect of this compound is not observed.

Possible Causes:

  • Incorrect dosage or administration route.

  • Degradation of the compound due to improper storage or handling.

  • Suboptimal formulation leading to poor bioavailability.

  • Incorrect timing of administration relative to the disease model's progression.

Solutions:

  • Verify Protocol: Double-check the calculated dose, administration route, and dosing schedule against established protocols.

  • Ensure Compound Integrity: Use a fresh batch of this compound or a new stock solution that has been stored correctly.

  • Assess Formulation: Ensure the formulation is clear and free of precipitation. Consider trying an alternative, validated formulation.

III. Data Presentation & Experimental Protocols

Table 1: Solubility and Storage of this compound
FormSolventSolubilityStorage of Stock Solution
This compound (Free Base)DMSO≥ 50 mg/mL[3]-80°C (6 months), -20°C (1 month)[3]
This compound MaleateDMSO250 mg/mL (ultrasonication may be needed)[9][10]-80°C (6 months), -20°C (1 month)[9]
This compound MaleateWater50 mg/mL (ultrasonication may be needed)[9][10]Prepare fresh
Table 2: In Vivo Administration of this compound in Mice
RouteDosage RangeVehicle ExamplesReference
Intravenous (IV)5 mg/kg10% Hydroxypropyl-beta cyclodextrin[16]
Subcutaneous (SC)5 - 12 mg/kg10% Hydroxypropyl-beta cyclodextrin[16]
Intravenous (IV)5 mg/kgNot specified[3][10]

Detailed Methodologies

Protocol 1: Formulation using a Co-Solvent Mixture (for SC or IP administration)

This protocol is adapted from a commercially available formulation suggestion.[3]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Dilution Steps (for a 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the this compound stock solution. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentrations: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound in this example would be 2.5 mg/mL. Adjust the stock solution concentration or volumes as needed for your target dose.

Protocol 2: Formulation using a Cyclodextrin-Based Vehicle (for IV or SC administration)

This protocol is based on a published study in a mouse model of lupus.[16]

Materials:

  • This compound powder

  • Hydroxypropyl-beta cyclodextrin (HPβCD)

  • Sterile Water for Injection or Saline

Procedure:

  • Prepare Vehicle: Prepare a 10% (w/v) solution of HPβCD in sterile water or saline. For example, dissolve 1 g of HPβCD in a final volume of 10 mL of sterile water.

  • Dissolve this compound: Directly dissolve the required amount of this compound powder into the 10% HPβCD vehicle to achieve the desired final concentration for dosing. Sonication or gentle warming may aid dissolution.

  • Administration: The resulting solution can be administered via intravenous or subcutaneous routes.

IV. Visualizations

Zetomipzomib_Mechanism_of_Action cluster_immune_cell Immune Cell (e.g., T-cell, B-cell) Immunoproteasome Immunoproteasome Pro-inflammatory_Pathways Pro-inflammatory_Pathways Immunoproteasome->Pro-inflammatory_Pathways Activates Antigen_Presentation Antigen_Presentation Immunoproteasome->Antigen_Presentation Mediates Cytokine_Production Cytokine_Production Pro-inflammatory_Pathways->Cytokine_Production Leads to This compound This compound This compound->Immunoproteasome Inhibits (LMP2/LMP7)

Caption: Mechanism of action of this compound.

Zetomipzomib_Troubleshooting_Workflow start Experiment Start issue Issue Encountered? (e.g., Precipitation, ISR, No Efficacy) start->issue check_solubility Check Solubility & Formulation Protocol issue->check_solubility Yes outcome Successful Experiment issue->outcome No check_storage Verify Compound Storage & Handling check_solubility->check_storage check_admin Review Administration Technique (Route, Volume, Site) check_storage->check_admin check_admin->issue Re-evaluate

Caption: A logical workflow for troubleshooting common issues.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation a 1. Prepare Stock Solution (this compound in DMSO) c 3. Prepare Final Formulation (Dilute stock into vehicle) a->c b 2. Prepare Vehicle (e.g., 10% HPβCD or Co-solvent mix) b->c d 4. Dose Animal Model (IV or SC) c->d e 5. Monitor for Adverse Events (e.g., Injection Site Reactions) d->e f 6. Assess Efficacy (Disease-specific endpoints) e->f

Caption: A typical experimental workflow for this compound delivery.

References

KZR-616 Technical Support Center: Preclinical Injection Site Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KZR-616 in preclinical studies, with a specific focus on injection site reactions (ISRs). The information is based on available preclinical and clinical data.

Troubleshooting Guide: Managing and Interpreting Injection Site Reactions

Researchers encountering injection site reactions (ISRs) during preclinical studies with KZR-616 can refer to the following guide for troubleshooting and interpretation.

Observed Issue Potential Cause Recommended Action
Mild to moderate erythema (redness) and induration (swelling/firmness) at the injection site. Localized inflammatory response due to high concentrations of KZR-616, leading to immunoproteasome inhibition in resident immune and stromal cells. This is a known class effect for proteasome inhibitors.[1]- Document the size and severity of the reaction using a standardized scoring system (e.g., Draize scale).- Consider collecting tissue samples for histopathological analysis to characterize the cellular infiltrate.- Ensure consistent subcutaneous injection technique to minimize variability.
Variability in the incidence or severity of ISRs between animals. Differences in injection technique, individual animal sensitivity, or vehicle effects.- Refine and standardize the injection protocol across all technicians.- Include a vehicle-only control group to distinguish compound-specific effects from vehicle-induced irritation.- Increase the number of animals per group to improve statistical power for detecting differences.
Progression of ISRs beyond mild/moderate severity or persistence for an extended duration. Potential for a more pronounced localized inflammatory response. While preclinical studies have indicated that ISRs were not considered adverse, careful monitoring is prudent.- Consult with the institutional veterinarian and consider humane endpoints if severe reactions occur.- Collect blood samples to assess for systemic inflammatory markers.- Perform detailed histopathological examination of the injection site and draining lymph nodes.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence and severity of injection site reactions with KZR-616 in preclinical models?

A1: Based on available documentation, injection site reactions were noted in preclinical toxicology studies in rats and another species at the No-Observed-Adverse-Effect-Level (NOAEL). These reactions were not considered adverse.[2] In clinical trials with healthy volunteers and patients, ISRs, including erythema and induration, were the most commonly reported adverse events and were generally mild to moderate in severity and transient.[1]

Q2: What is the underlying mechanism for KZR-616-induced injection site reactions?

A2: KZR-616 is a selective inhibitor of the immunoproteasome.[3] The immunoproteasome is highly expressed in immune cells and plays a crucial role in cytokine production and antigen presentation. Localized high concentrations of KZR-616 at the injection site can lead to potent inhibition of the immunoproteasome in resident immune cells (e.g., dendritic cells, macrophages) and other cell types where its expression is induced by inflammatory stimuli. This can modulate local signaling pathways, potentially leading to a transient inflammatory response. The reactions are thought to be related to localized high levels of proteasome inhibition, a phenomenon also observed with the proteasome inhibitor bortezomib.[1]

Q3: How should we monitor and document injection site reactions in our preclinical studies?

A3: A standardized approach is crucial for accurate data interpretation. We recommend the following:

  • Visual Scoring: Implement a consistent visual scoring system (e.g., a modified Draize scale) to grade erythema and edema at regular intervals post-injection.

  • Macroscopic Measurements: Use calipers to measure the diameter of any visible reaction.

  • Histopathology: At the study terminus, collect the injection site tissue for histopathological evaluation to characterize the nature and severity of the inflammatory infiltrate.

Q4: Are there any strategies to mitigate injection site reactions in preclinical studies?

A4: While ISRs may be an inherent pharmacological effect of KZR-616, the following may be considered for investigational purposes:

  • Vehicle Optimization: Ensure the formulation vehicle is non-irritating.

  • Dose and Concentration: Investigate if lower concentrations at a larger volume (while respecting volume limits for the species) alter the reaction profile.

  • Injection Technique: Ensure a consistent and appropriate subcutaneous injection technique.

Experimental Protocols

Protocol 1: Assessment of Local Tolerance Following Subcutaneous Injection

  • Animal Model: Select a relevant species (e.g., Sprague-Dawley rat, Cynomolgus monkey).

  • Groups: Include a vehicle control group and at least three dose levels of KZR-616.

  • Administration: Administer KZR-616 via subcutaneous injection at a designated site. Rotate injection sites if repeat dosing.

  • Observation:

    • Record visual observations of the injection site for erythema and edema at 1, 4, 24, and 48 hours post-injection.

    • Score the reactions based on a predefined scale (e.g., 0 = no reaction, 4 = severe reaction).

    • Measure the size of the reaction using calipers.

  • Tissue Collection: At necropsy, collect the injection site and surrounding tissue.

  • Histopathology:

    • Fix tissues in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for inflammation, necrosis, and other pathological changes.

Visualizations

Signaling Pathway

KZR616_Mechanism_of_Action KZR-616 Mechanism of Action at Injection Site KZR616 KZR-616 (Subcutaneous) Immunoproteasome Immunoproteasome (LMP2, LMP7) KZR616->Immunoproteasome Inhibits NFkB_Pathway NF-κB Pathway Immunoproteasome->NFkB_Pathway Regulates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB_Pathway->Cytokine_Production Drives Immune_Cell_Activation Local Immune Cell Activation (e.g., Macrophages, Dendritic Cells) Cytokine_Production->Immune_Cell_Activation Mediates ISR Injection Site Reaction (Erythema, Induration) Immune_Cell_Activation->ISR Results in

Caption: KZR-616 inhibits the immunoproteasome, modulating cytokine production and local immune cell activation, which may lead to injection site reactions.

Experimental Workflow

ISR_Assessment_Workflow Workflow for Preclinical Assessment of Injection Site Reactions cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Analysis Animal_Dosing Animal Dosing (SC Injection of KZR-616/Vehicle) Observation Macroscopic Observation (Scoring & Measurement) Animal_Dosing->Observation Post-Dosing Necropsy Necropsy & Tissue Collection Observation->Necropsy At Scheduled Timepoints Histopathology Histopathological Examination (H&E Staining) Necropsy->Histopathology Tissue Processing Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of injection site reactions, from in-vivo administration to ex-vivo analysis.

References

The PALIZADE study was a global, randomized, double-blind Phase 2b clinical trial that evaluated the efficacy and safety of two dose levels (30 mg and 60 mg) of zetomipzomib compared to the placebo and standard therapy in patients with active LN.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the PALIZADE study, a global, randomized, double-blind, Phase 2b clinical trial. The study was designed to evaluate the efficacy and safety of two dose levels (30 mg and 60 mg) of zetomipzomib compared to placebo in patients with active lupus nephritis (LN).

Important Notice: In September 2024, Kezar Life Sciences announced the voluntary cessation of enrollment and dosing in the PALIZADE trial.[1] This decision was based on a recommendation from the Independent Data Monitoring Committee (IDMC) following a review of emerging safety data, including four Grade 5 (fatal) serious adverse events (SAEs).[1][2] Subsequently, the U.S. Food and Drug Administration (FDA) placed the study on clinical hold, and the lupus nephritis clinical program was discontinued.[2][3] Therefore, the efficacy and safety data presented here are preliminary and should be interpreted with caution.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the PALIZADE study?

The primary objective of the PALIZADE study was to assess the efficacy of this compound in achieving a complete renal response in patients with active lupus nephritis compared to placebo.[4]

Q2: What were the different treatment arms in the trial?

Patients were randomized in a 1:1:1 ratio to one of three treatment arms:

  • This compound 30 mg administered subcutaneously once weekly.[5]

  • This compound 60 mg administered subcutaneously once weekly.[5]

  • Placebo administered subcutaneously once weekly.[5] All patients also received standard background therapy.

Q3: Why was the PALIZADE study halted?

The study was halted due to safety concerns. An Independent Data Monitoring Committee (IDMC) recommended stopping the trial after reviewing safety data that included four Grade 5 (fatal) serious adverse events.[1][2][6] Three of the fatalities showed a common pattern of symptoms and proximity to dosing.[1]

Q4: Is this compound approved for the treatment of lupus nephritis?

No, this compound is an investigational product and has not been approved for commercial use for the treatment of lupus nephritis or any other indication.[7]

Troubleshooting Guide

Issue: Difficulty interpreting preliminary efficacy data due to early trial termination.

Issue: Understanding the safety profile of this compound in light of the PALIZADE trial.

Solution: The safety findings that led to the trial's cessation are a critical aspect of the study's outcome. Researchers should note the specific adverse events (four Grade 5 SAEs) and the IDMC's assessment.[1][2][6] It is also important to consider that Kezar Life Sciences remains blinded to which patients were in the treatment versus placebo arms.[1] A full investigation into all safety events is planned.[8]

Data Presentation

Preliminary Efficacy Data

Table 1: Preliminary Efficacy Outcomes at Week 25

Outcome Measure This compound 60 mg Placebo
Patients achieving Urine Protein to Creatinine Ratio (UPCR) of ≤ 0.5 42% 21%
Reduction in lupus disease activity (SLEDAI-2K) from Baseline 64% Not Reported

Data Source: Kezar Life Sciences presentation at American Society of Nephrology (ASN) Kidney Week 2025.[9][10][11]

Safety Data

Table 2: Key Safety Findings

Safety Concern Details
Grade 5 (Fatal) Serious Adverse Events Four fatal SAEs were observed in patients enrolled in the Philippines and Argentina.[1][2][6]
IDMC Recommendation Recommended cessation of enrollment and dosing due to emerging safety data.[1]
Regulatory Action The FDA placed a clinical hold on the PALIZADE study.[2]

Data Source: Kezar Life Sciences press releases and public statements.

Experimental Protocols

Study Design

The PALIZADE study was a global, randomized, double-blind, placebo-controlled Phase 2b clinical trial.[7] A total of 84 patients with active lupus nephritis were enrolled before the trial was halted.[1] Patients were randomized to receive either 30 mg of this compound, 60 mg of this compound, or a placebo via subcutaneous injection once a week for 52 weeks, in addition to standard background therapy.[5]

Key Inclusion Criteria
  • Adults aged 18 years or older.[7]

  • A clinical diagnosis of active lupus nephritis (Class III or IV, with or without Class V, or Class V alone) confirmed by a kidney biopsy within the last year.[7]

  • Urine protein to creatinine ratio (UPCR) ≥1.0 (for Class III/IV +/-V) or ≥2.0 (for Class V).[7]

  • Positive ANA and/or anti-dsDNA antibody test.[7]

Primary Efficacy Endpoint

The planned primary efficacy endpoint was the proportion of patients achieving a complete renal response (CRR) at Week 37, defined as a urine protein-to-creatinine ratio (UPCR) of 0.5 or less without receiving rescue or prohibited medications.

Visualizations

Signaling Pathway

zetomipzomib_mechanism_of_action cluster_immune_cell Immune Cell cluster_clinical_outcome Pathophysiological Consequence in Lupus Nephritis immunoproteasome Immunoproteasome pro_inflammatory_cytokines Pro-inflammatory Cytokines immunoproteasome->pro_inflammatory_cytokines t_cell_polarization T-cell Polarization immunoproteasome->t_cell_polarization plasmablast_formation Plasmablast Formation immunoproteasome->plasmablast_formation This compound This compound This compound->immunoproteasome Inhibits autoimmune_response Autoimmune Response pro_inflammatory_cytokines->autoimmune_response t_cell_polarization->autoimmune_response plasmablast_formation->autoimmune_response

Caption: Mechanism of action of this compound in lupus nephritis.

Experimental Workflow

palizade_study_workflow cluster_treatment_arms Treatment Arms screening Screening randomization Randomization (1:1:1) screening->randomization zetomipzomib_30 This compound 30 mg randomization->zetomipzomib_30 zetomipzomib_60 This compound 60 mg randomization->zetomipzomib_60 placebo Placebo randomization->placebo treatment 52-Week Treatment Period follow_up 4-Week Safety Follow-up treatment->follow_up trial_halt Trial Halted (Safety Concerns) treatment->trial_halt zetomipzomib_30->treatment zetomipzomib_60->treatment placebo->treatment

Caption: PALIZADE study experimental workflow.

References

Technical Support Center: Mitigating Potential Cardiotoxicity of Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity associated with immunoproteasome inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the cardiotoxicity of proteasome inhibitors?

A1: The cardiotoxicity of proteasome inhibitors, particularly non-selective inhibitors like carfilzomib, is multifactorial.[1][2][3] Key mechanisms include:

  • Disruption of Protein Homeostasis: Inhibition of the proteasome in cardiomyocytes leads to the accumulation of misfolded and ubiquitinated proteins, causing proteotoxic stress and inclusion body formation.[1][3][4]

  • Endoplasmic Reticulum (ER) Stress: The buildup of unfolded proteins triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.[2]

  • Mitochondrial Dysfunction: Proteasome inhibitors can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS), altered energy metabolism, and the initiation of apoptotic pathways.[2]

  • Inhibition of NF-κB Signaling: While NF-κB activation can be pro-inflammatory, its basal activity is crucial for cardiomyocyte survival. Proteasome inhibitors can block the degradation of IκBα, the inhibitor of NF-κB, thereby suppressing this pro-survival signaling.[5][6]

  • Deregulation of Autophagy: Autophagy is a cellular recycling process that helps clear aggregated proteins and damaged organelles. Proteasome inhibition can lead to impaired autophagic flux, further contributing to proteotoxicity.[1][7]

Q2: Are selective immunoproteasome inhibitors also cardiotoxic?

A2: The cardiotoxicity of selective immunoproteasome inhibitors is less characterized than that of non-selective inhibitors. Some studies suggest that selective inhibitors like ONX-0914 may have a better cardiac safety profile.[8] However, at higher concentrations, selectivity can be lost, leading to inhibition of the constitutive proteasome in cardiomyocytes and potential cardiotoxic effects.[2][9] One study on ONX-0914 in a viral myocarditis model showed that it could increase viral cytotoxicity in cardiomyocytes.[2][9] Further research is needed to fully understand the cardiac risks associated with selective immunoproteasome inhibition.

Q3: What are the common cardiovascular adverse events observed with proteasome inhibitors?

A3: Clinical and preclinical studies have reported several cardiovascular adverse events with proteasome inhibitors, especially carfilzomib. These include hypertension, heart failure, arrhythmias, ischemic heart disease, and thrombotic microangiopathy.[4][10][11]

Q4: What are some potential strategies to mitigate the cardiotoxicity of immunoproteasome inhibitors?

A4: Several strategies are being explored to mitigate the cardiotoxicity of proteasome inhibitors:

  • Cardioprotective Agents: Preclinical studies suggest that agents like metformin, dexrazoxane, and rutin may offer protection against carfilzomib-induced cardiotoxicity.[5][12][13] Metformin is thought to work by activating the AMPKα pathway and restoring autophagy.[12] Rutin has been shown to inhibit NF-κB activation and oxidative stress.[5]

  • Careful Patient Selection and Monitoring: For clinical applications, a thorough baseline cardiovascular risk assessment and close monitoring during treatment are crucial, especially for patients receiving carfilzomib.[1][6]

  • Dosing and Administration Strategies: Modifying the dosing schedule, such as intermittent dosing, may reduce the impact on cardiac function.[12]

Troubleshooting Guides

In Vitro Assessment of Cardiotoxicity

Assay: Cardiomyocyte Viability (e.g., MTT/XTT Assay)

Problem Possible Cause(s) Troubleshooting Steps
High background absorbance in blank wells - Contamination of media or reagents with bacteria, yeast, or reducing agents.- Presence of phenol red in the culture medium.- Use sterile technique and fresh, sterile reagents.- Use phenol red-free medium for the assay.
Low signal or poor response to toxicant - Insufficient cell number.- Low metabolic activity of cardiomyocytes.- Incorrect incubation time with the viability reagent.- Optimize cell seeding density to be within the linear range of the assay.[14]- Increase the incubation time with the MTT/XTT reagent, ensuring it is optimized for your specific cell type.[15]- Confirm cell health and metabolic activity prior to the experiment.
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors.- Ensure a homogenous cell suspension before and during plating.[16]- To avoid edge effects, do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[16]- Use calibrated pipettes and practice consistent pipetting technique.
Formazan crystals not fully dissolved (MTT assay) - Inadequate mixing or insufficient volume of solubilization solution.- Ensure complete mixing by gentle pipetting or shaking on an orbital shaker.- Increase the incubation time with the solubilization buffer.

Assay: Mitochondrial Respiration (e.g., Seahorse XF Analyzer)

Problem Possible Cause(s) Troubleshooting Steps
Low Oxygen Consumption Rate (OCR) and poor response to inhibitors - Low cell number or poor cell adherence.- Suboptimal assay medium.- Instrument or sensor cartridge issue.- Ensure proper cell seeding density and adherence; consider using coated plates for cardiomyocytes.[17]- Use the recommended Seahorse XF assay medium prepared fresh on the day of the assay and pre-warmed to 37°C in a non-CO2 incubator.[17]- Perform a sensor cartridge calibration and ensure the instrument is functioning correctly.
High variability in OCR between wells - Inconsistent cell numbers across wells.- Presence of "dimples" in the Seahorse plate affecting cell distribution and imaging for normalization.- Use a reliable method for cell counting and plating to ensure consistency.- When normalizing to cell number by imaging, be aware of the optical distortion caused by the plate's dimples and adjust analysis accordingly.[17]
Low response to FCCP (uncoupler) - FCCP concentration is suboptimal (either too low or too high, causing toxicity).- Cells are stressed or unhealthy.- Perform an FCCP titration to determine the optimal concentration for your cardiomyocyte cell type.[6]- Ensure cells are healthy and not overly confluent before starting the assay.
Loss of cells during assay - Rinsing steps are too harsh.- To avoid cell loss, especially with weakly adherent cells, consider adding normalization dyes like Hoechst directly to the assay medium without a wash step.[17]

Quantitative Data Summary

Table 1: Risk of High-Grade (≥ Grade 3) Cardiotoxicity with Proteasome Inhibitors (from a Network Meta-analysis)

Proteasome Inhibitor Odds Ratio (OR) vs. Control 95% Confidence Interval (CI)
Carfilzomib2.681.63 - 4.40
Bortezomib1.180.73 - 1.92
Ixazomib1.560.84 - 2.90
All Proteasome Inhibitors1.671.17 - 2.40
Source: Adapted from a network meta-analysis of randomized clinical trials.[18]

Table 2: Incidence of Cardiovascular Adverse Events with Carfilzomib (from a Meta-analysis)

Adverse Event Incidence (All Grades) Incidence (High Grade)
All Cardiotoxicity8.9%4.4%
Hypertension13.2%5.3%
Heart Failure5.1%3.2%
Edema20.7%2.7%
Ischemia4.6%Not Reported
Source: Adapted from a systematic review and meta-analysis.[19]

Experimental Protocols

Protocol 1: Assessment of Cardiomyocyte Viability using MTT Assay

Objective: To determine the cytotoxic effect of an immunoproteasome inhibitor on cardiomyocytes.

Materials:

  • Cardiomyocytes (primary or iPSC-derived)

  • 96-well cell culture plates (clear bottom)

  • Complete culture medium

  • Immunoproteasome inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the immunoproteasome inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol 2: Assessment of Mitochondrial Function using a Seahorse XF Analyzer

Objective: To evaluate the effect of an immunoproteasome inhibitor on mitochondrial respiration in cardiomyocytes.

Materials:

  • Cardiomyocytes

  • Seahorse XF Cell Culture Microplate

  • Complete culture medium

  • Immunoproteasome inhibitor stock solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Calibrant

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Cell Seeding: Seed cardiomyocytes in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.

  • Compound Treatment: Treat the cells with the immunoproteasome inhibitor at various concentrations for the desired duration.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium and warm it to 37°C in a non-CO2 incubator.

  • Cell Preparation: Remove the culture medium from the cells and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Inhibitor Plate: Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number, protein concentration, or DNA content. Analyze the key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, and spare respiratory capacity).

Visualizations

Caption: NF-κB signaling pathway and the effect of proteasome inhibitors.

Signaling_Pathway_Autophagy cluster_regulation Regulation cluster_autophagy_process Autophagy Process AMPK AMPK ULK1 ULK1 Complex AMPK->ULK1 Activates mTORC1 mTORC1 mTORC1->ULK1 Inhibits Beclin1 Beclin-1 Complex (VPS34) ULK1->Beclin1 Activates Phagophore Phagophore Formation Beclin1->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Maturation Lysosome Lysosome Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Proteasome_Inhibitor Proteasome Inhibitor Proteotoxic_Stress Proteotoxic Stress Proteasome_Inhibitor->Proteotoxic_Stress Impaired_Flux Impaired Autophagic Flux Proteasome_Inhibitor->Impaired_Flux May cause Proteotoxic_Stress->AMPK Induces Impaired_Flux->Autolysosome Blocks fusion/ degradation Experimental_Workflow_Cardiotoxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Preclinical) Cell_Culture Cardiomyocyte Culture (Primary or iPSC-derived) Compound_Treatment Treatment with Immunoproteasome Inhibitor Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Compound_Treatment->Viability_Assay Mitochondrial_Assay Mitochondrial Function Assay (e.g., Seahorse) Compound_Treatment->Mitochondrial_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity, TUNEL) Compound_Treatment->Apoptosis_Assay Data_Analysis_invitro Data Analysis & Interpretation Viability_Assay->Data_Analysis_invitro Mitochondrial_Assay->Data_Analysis_invitro Apoptosis_Assay->Data_Analysis_invitro Data_Analysis_invivo Data Analysis & Interpretation Data_Analysis_invitro->Data_Analysis_invivo Informs Animal_Model Animal Model (e.g., Mouse, Rat) Drug_Administration Administration of Immunoproteasome Inhibitor Animal_Model->Drug_Administration Cardiac_Function Cardiac Function Monitoring (Echocardiography) Drug_Administration->Cardiac_Function Biomarkers Serum Biomarkers (e.g., Troponins) Drug_Administration->Biomarkers Histopathology Histopathological Analysis of Heart Tissue Drug_Administration->Histopathology Cardiac_Function->Data_Analysis_invivo Biomarkers->Data_Analysis_invivo Histopathology->Data_Analysis_invivo

References

Validation & Comparative

A Comparative Guide to Proteasome Inhibition: Zetomipzomib vs. Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting the proteasome, Zetomipzomib (KZR-616) and Bortezomib represent two distinct strategies for modulating this critical cellular machinery. While both are potent inhibitors, their selectivity, mechanism of action, and therapeutic targets differ significantly. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Selectivity

Bortezomib , the first-in-class proteasome inhibitor approved for clinical use, acts as a reversible inhibitor of the 26S proteasome. Its primary target is the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome, and to a lesser extent, the caspase-like activity of the β1 subunit.[1][2][3] This broad inhibition of the constitutive proteasome, which is essential for protein homeostasis in all cells, is effective in treating malignancies like multiple myeloma and mantle cell lymphoma that are particularly sensitive to proteasomal stress.[4][5] However, this lack of selectivity can also contribute to off-target effects and toxicities.[6]

This compound , on the other hand, is a first-in-class, selective inhibitor of the immunoproteasome.[7][8] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and induced in other cells by inflammatory signals.[9] this compound specifically targets the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, with some activity against the MECL-1 (β2i) subunit.[7][8] This selective inhibition of the immunoproteasome allows for a more targeted modulation of the immune system, making it a promising candidate for the treatment of autoimmune diseases.[10][11]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Bortezomib against various proteasome subunits. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with this in mind.

Target SubunitThis compound (KZR-616) IC50 (nM)Bortezomib IC50 (nM)
Immunoproteasome
LMP7 (β5i)39 (human) / 57 (mouse)[7][8]Potent inhibitor, specific IC50 not consistently reported in direct comparison
LMP2 (β1i)131 (human) / 179 (mouse)[7][8]Less potent than against β5, specific IC50 not consistently reported
MECL-1 (β2i)623[7][8]Limited inhibitory activity
Constitutive Proteasome
β5688[7][8]Primary target, potent inhibitor (low nM range)[2][3]
β1-Moderate inhibitor[2][12]
β2-Weak inhibitor[2]

Signaling Pathways and Cellular Effects

The differential targeting of the proteasome by this compound and Bortezomib leads to distinct downstream effects on cellular signaling pathways.

Bortezomib's broad inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells.[13][14] A key pathway affected is the NF-κB signaling cascade. By preventing the degradation of IκB, Bortezomib inhibits the activation of NF-κB, a crucial transcription factor for cell survival and proliferation in many cancers.[1]

cluster_Bortezomib Bortezomib Pathway Bortezomib Bortezomib Proteasome Constitutive Proteasome (β5, β1) Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades UPR Unfolded Protein Response (UPR) Proteasome->UPR Inhibition leads to NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Suppresses Apoptosis (Inhibited) UPR->Apoptosis Induces

Caption: Bortezomib's inhibition of the constitutive proteasome.

This compound's selective inhibition of the immunoproteasome primarily affects immune cells. This leads to a broad immunomodulatory effect, including the inhibition of pro-inflammatory cytokine production and the modulation of T and B cell responses.[9][10] By targeting the immunoproteasome, this compound can dampen the excessive immune activation characteristic of autoimmune diseases without causing broad immunosuppression.[15][16]

cluster_this compound This compound Pathway This compound This compound Immunoproteasome Immunoproteasome (LMP7, LMP2) This compound->Immunoproteasome Selectively Inhibits ImmuneCell Immune Cells (T cells, B cells, etc.) Immunoproteasome->ImmuneCell Regulates activity of Autoimmunity Autoimmune Response Immunoproteasome->Autoimmunity Inhibition Reduces Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) ImmuneCell->Cytokines Produces Cytokines->Autoimmunity Drives cluster_workflow Proteasome Activity Assay Workflow start Start prep_lysate Prepare Cell Lysates (e.g., from treated and untreated cells) start->prep_lysate add_reagents Add Assay Buffer and Fluorogenic Substrate (e.g., Suc-LLVY-AMC) prep_lysate->add_reagents incubate Incubate at 37°C add_reagents->incubate measure Measure Fluorescence (Ex/Em = 350/440 nm) incubate->measure analyze Analyze Data (Normalize to protein concentration) measure->analyze end End analyze->end cluster_workflow MTT Cell Viability Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_drugs Treat cells with varying concentrations of This compound or Bortezomib seed_cells->add_drugs incubate_24_48h Incubate for 24-72 hours add_drugs->incubate_24_48h add_mtt Add MTT reagent to each well incubate_24_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer measure_abs Measure absorbance at ~570 nm add_solubilizer->measure_abs analyze_viability Calculate cell viability relative to untreated controls measure_abs->analyze_viability end End analyze_viability->end

References

Zetomipzomib: A Comparative Analysis of its Efficacy in Reducing Anti-dsDNA Antibody Levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Zetomipzomib's performance in modulating anti-double-stranded DNA (anti-dsDNA) antibody levels, a critical biomarker in systemic lupus erythematosus (SLE) and lupus nephritis (LN). We will examine experimental data from preclinical and clinical studies, compare its mechanism to alternative therapies, and provide detailed experimental protocols for the cited research.

Mechanism of Action: Selective Immunoproteasome Inhibition

This compound (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells, playing a crucial role in both the innate and adaptive immune systems.[2] By selectively inhibiting the immunoproteasome, this compound modulates multiple immune pathways without causing broad immunosuppression.[1][2]

Its effect on anti-dsDNA levels is primarily achieved by:

  • Reducing Plasma Cells: this compound has been shown to decrease the number of both short- and long-lived plasma cells, which are the primary producers of antibodies, including pathogenic autoantibodies like anti-dsDNA.[3][4]

  • Modulating B and T Cell Function: The compound inhibits the differentiation of B cells into antibody-secreting plasmablasts and affects T helper (Th) cell polarization.[3][4]

  • Inhibiting Pro-inflammatory Cytokines: this compound blocks the production of numerous pro-inflammatory cytokines that contribute to the autoimmune response in lupus.[4]

This targeted immunomodulation leads to a reduction in autoantibody production, thereby ameliorating disease activity.

G cluster_0 This compound's Mechanism of Action cluster_1 Downstream Cellular Effects cluster_2 Therapeutic Outcome This compound This compound Immunoproteasome Immunoproteasome This compound->Immunoproteasome Inhibits T_Cell_Diff T-Cell Differentiation (Th1, Th17) Immunoproteasome->T_Cell_Diff Modulates B_Cell_Diff B-Cell to Plasmablast Differentiation Immunoproteasome->B_Cell_Diff Modulates Plasma_Cells Reduced Plasma Cell Survival & Function Immunoproteasome->Plasma_Cells Modulates Cytokines Pro-inflammatory Cytokine Production Immunoproteasome->Cytokines Modulates Anti_dsDNA Reduced Anti-dsDNA Antibody Levels B_Cell_Diff->Anti_dsDNA Plasma_Cells->Anti_dsDNA

Caption: this compound's signaling pathway in reducing autoantibodies.

Comparative Performance Data

This compound has demonstrated a consistent ability to reduce anti-dsDNA levels in both preclinical mouse models of lupus and human clinical trials. The following tables summarize key quantitative data and compare its effects with an alternative standard-of-care treatment, Mycophenolate Mofetil (MMF).

Table 1: Preclinical Efficacy of this compound in Lupus Mouse Models

Study ParameterThis compound (KZR-616)Mycophenolate Mofetil (MMF)Vehicle (Control)
Model NZB/W F1 MiceNZB/W F1 MiceNZB/W F1 Mice
Treatment Duration 13 Weeks12 Weeks12-13 Weeks
Effect on Anti-dsDNA IgG Significantly reduced compared to vehicle.[3]No effect observed compared to vehicle.[3]Baseline levels
Effect on Plasma Cells Reduced by 63% (bone marrow) and 79% (spleen).[3]Not specifiedBaseline levels
Effect on Renal IgG Deposition Reduced levels in glomeruli.[3]Not specifiedBaseline levels

Table 2: Clinical Efficacy of this compound in Patients with Systemic Lupus Erythematosus

Clinical TrialPatient PopulationThis compound DoseTreatment DurationKey Findings on Anti-dsDNA Levels
MISSION Phase 1b [5]Active SLE≥45 mg SC weekly13 WeeksAll 7 patients with elevated baseline levels had a reduction; 3 of 7 experienced a >50% reduction.[5]
MISSION Phase 2 [1]Active Lupus Nephritis60 mg SC weekly24 Weeks10 of 12 patients with abnormal baseline levels showed improved or normalized levels by end of treatment.[1]
PALIZADE Phase 2b [6]Lupus Nephritis30 mg & 60 mg SC weekly24 WeeksThe 60 mg dose induced deeper reductions in anti-dsDNA levels compared to placebo or the 30 mg dose.[6]

Experimental Protocols

The validation of this compound's effect on anti-dsDNA antibodies relies on established preclinical and clinical methodologies.

1. Preclinical Murine Lupus Model Protocol

  • Animal Model: Female NZB/W F1 or male MRL/lpr mice with established disease (positive for proteinuria and anti-dsDNA IgG antibodies) are used.[3]

  • Treatment Administration: this compound (e.g., 5 mg/kg IV or 10 mg/kg SC) or a vehicle control is administered several times a week for a period of 12-13 weeks.[3]

  • Sample Collection: Serum is collected periodically and at the end of the study to measure antibody levels. Spleen and bone marrow may be harvested for cellular analysis.[3]

  • Anti-dsDNA Measurement: Serum levels of anti-dsDNA IgG are quantified using standard Enzyme-Linked Immunosorbent Assay (ELISA) techniques.[3]

  • Cellular Analysis: Antibody-secreting cells (ASCs) in the spleen and bone marrow are quantified using Enzyme-Linked Immunospot (ELISPOT) assays.[3]

2. Clinical Trial Protocol (MISSION Study)

  • Study Design: An open-label, Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of this compound.[7][8]

  • Patient Population: Patients with active SLE, with or without lupus nephritis, who are on stable background therapy.[5][9] Inclusion criteria often require a positive anti-dsDNA test.[9][10]

  • Treatment Protocol: Patients receive weekly subcutaneous injections of this compound (e.g., 60 mg) for 24 weeks.[7]

  • Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study (e.g., Week 13, Week 25) to measure serologic biomarkers.[7][11]

  • Biomarker Analysis: Anti-dsDNA antibody levels are measured using validated immunoassays such as ELISA, fluorescent enzyme immunoassay (FEIA), or Crithidia luciliae immunofluorescence test (CLIFT).[12]

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Data Interpretation Cohort Select Patient/Animal Cohort (e.g., Active LN, NZB/W F1 mice) Baseline Collect Baseline Samples (Serum, PBMCs) Cohort->Baseline Randomize Administer Treatment (this compound vs. Placebo/Comparator) Baseline->Randomize Collect_Samples Time-Point Sample Collection (e.g., Weeks 13, 25) Randomize->Collect_Samples Isolate_Serum Isolate Serum Collect_Samples->Isolate_Serum Immunoassay Perform Immunoassay (ELISA / ELISPOT / CLIFT) Isolate_Serum->Immunoassay Quantify Quantify Anti-dsDNA Levels Immunoassay->Quantify Compare Compare Treatment vs. Control Groups Quantify->Compare Correlate Correlate with Clinical Outcomes (e.g., Proteinuria Reduction) Compare->Correlate

Caption: Experimental workflow for assessing anti-dsDNA antibody levels.

Comparison with Alternative Therapies

This compound's targeted approach offers a distinct profile compared to other treatments for lupus.

  • vs. Broader Immunosuppressants (e.g., MMF): As demonstrated in preclinical studies, this compound significantly reduced anti-dsDNA levels where MMF showed no effect.[3] This suggests a more targeted and potentially more effective mechanism for reducing autoantibody production.

  • vs. Non-selective Proteasome Inhibitors (e.g., Bortezomib): While non-selective inhibitors like Bortezomib also deplete plasma cells, they affect proteasomes in all cells, leading to a higher potential for off-target side effects.[13] this compound's selectivity for the immunoproteasome is designed to focus its activity on immune cells, potentially offering a more favorable safety profile.[1]

  • vs. B-Cell Depleting Therapies (e.g., Anti-CD20): Therapies that deplete B-cells can reduce the precursors to plasma cells.[13] However, this compound acts more downstream by directly impacting existing plasma cells and the differentiation of plasmablasts, representing a different point of intervention in the autoantibody production pathway.[3]

References

a selective immunoproteasome inhibitor, in lupus mice led to a durable improvement of renal disease, a reduction in anti-dsDNA antibodies, and renal IgG deposition without affecting normal T-cell-dependent responses .

Author: BenchChem Technical Support Team. Date: November 2025

A selective immunoproteasome inhibitor, zetomipzomib (KZR-616), has demonstrated significant therapeutic potential in preclinical lupus models, offering a durable improvement in renal disease, a reduction in pathogenic autoantibodies, and decreased kidney immune complex deposition. This guide provides a comparative overview of this compound's performance against other experimental treatments in lupus-prone mice, supported by experimental data and detailed methodologies.

Performance Comparison in Lupus Mouse Models

The efficacy of the selective immunoproteasome inhibitor this compound (KZR-616) has been evaluated in the NZB/W F1 mouse model of lupus nephritis.[1][2] Treatment with KZR-616 resulted in a complete resolution of proteinuria, a key indicator of kidney damage, which was maintained for at least eight weeks after stopping the treatment.[1][2] This was accompanied by a reduction in both short- and long-lived plasma cells, which are responsible for producing autoantibodies.[1][2]

For comparison, other proteasome inhibitors and alternative treatments have also been tested in lupus mouse models, primarily the MRL/lpr and NZB/W F1 strains. The non-selective proteasome inhibitor bortezomib and the more selective immunoproteasome inhibitor ONX 0914 have both been shown to prevent the progression of lupus nephritis.[3][4] Early treatment with these inhibitors in MRL/lpr mice prevented high levels of proteinuria.[3] Specifically, less than 20% of mice treated with carfilzomib, bortezomib, or ONX 0914 developed high levels of proteinuria, compared to 100% of vehicle-treated mice.[3] These inhibitors also led to a reduction in serum autoantibodies.[3][4]

Alternative therapeutic approaches have also shown promise. Treatment of MRL/lpr mice with the topoisomerase I inhibitor irinotecan prevented proteinuria and prolonged survival.[5] Metformin, an AMPK activator, improved renal function in MRL/lpr mice, evidenced by decreased urinary proteins and urea nitrogen, and reduced immunoglobulin G deposition in the glomeruli.[6] Another approach using a bacterial superantoxin, Staphylococcus Enterotoxin B (SEB), in MRL/lpr mice led to a reduction in anti-DNA antibodies and proteinuria.[7]

The following tables summarize the quantitative data from these studies, providing a clear comparison of the effects of these different treatments on key markers of lupus nephritis.

Treatment Mouse Strain Key Renal Improvement Effect on Anti-dsDNA Antibodies Effect on Renal IgG Deposition
This compound (KZR-616) NZB/W F1Complete and durable resolution of proteinuria[1][2]Reduction noted[8]Not explicitly quantified, but reduced plasma cells suggest lower deposition[1][2]
Bortezomib MRL/lprPrevented progression of nephritis[3][4]Reduction in serum levels[3]Not explicitly quantified
ONX 0914 MRL/lprPrevented progression of nephritis[3][4]Reduction in serum levels[3]Not explicitly quantified
Irinotecan MRL/lprPrevented proteinuria[5]No significant change observed[5]Reduced glomerular IgG and C3 deposits[9]
Metformin MRL/lprDecreased urinary proteins and urea nitrogen[6]Slight reduction in serum levels[6]Reduced IgG and C3 deposition[6]
Staphylococcus Enterotoxin B (SEB) MRL/lprReduced proteinuria[7]Reduced high titers[7]Not explicitly quantified
C-reactive protein (CRP) MRL/lprDelayed onset and reversal of proteinuria[10]Reduced levels[10]Reduced glomerular immune complex deposition[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Lupus Mouse Models and Treatment Administration
  • NZB/W F1 Mice: These mice spontaneously develop a disease that closely mimics human lupus nephritis. This compound (KZR-616) was evaluated in this model.[1][2]

  • MRL/lpr Mice: This strain is characterized by a rapid and severe onset of lupus-like disease, including fatal glomerulonephritis.[5][10]

    • Irinotecan Administration: MRL/lpr mice at 8 weeks of age were injected intraperitoneally with either saline, 1 mg/kg, or 25 mg/kg of irinotecan three times per week. The treatment cycle was repeated after 4 weeks.[5]

    • Metformin Administration: 8-week-old MRL/lpr mice were given 0.3 mg/mL of metformin in their drinking water daily for 8 weeks.[6]

    • Proteasome Inhibitor Administration (Bortezomib, Carfilzomib, ONX 0914): 10-week-old female MRL/lpr mice were treated with the inhibitors intravenously for 13 weeks.[3]

    • C-reactive Protein (CRP) Administration: MRL/lpr mice received a single 200-μg injection of CRP either at 6 weeks (before disease onset) or at 13 or 15 weeks (after proteinuria was established).[10]

Assessment of Renal Disease and Autoantibodies
  • Proteinuria: Urine protein levels were monitored weekly or bi-weekly using methods such as dipsticks.[5][6][10] A score of ≥2+ or a concentration of ≥100 mg/dl was often considered indicative of severe proteinuria.[3]

  • Blood Urea Nitrogen (BUN): Serum BUN levels were measured monthly as an indicator of renal function.[10]

  • Anti-dsDNA Antibodies: Serum levels of anti-dsDNA antibodies were determined by enzyme-linked immunosorbent assay (ELISA).[3][4][10]

  • Renal Pathology and IgG Deposition: Kidneys were harvested, fixed, and stained (e.g., with hematoxylin and eosin) to assess glomerular pathology, tubular degeneration, and interstitial inflammation.[10] Glomerular immune complex deposition (IgG and C3) was assessed by immunofluorescence microscopy.[6][10]

Signaling Pathways and Mechanisms of Action

Selective immunoproteasome inhibition with this compound (KZR-616) modulates both innate and adaptive immune responses.[1][2] It blocks the production of over 30 pro-inflammatory cytokines, inhibits the polarization of T helper cells, and prevents the formation of plasmablasts.[1][2] A key mechanism is the inhibition of the Type I interferon pathway.[1][2]

G cluster_0 Immune Cell Activation cluster_1 Pathogenic Response Plasmacytoid Dendritic Cells Plasmacytoid Dendritic Cells Immunoproteasome Immunoproteasome Plasmacytoid Dendritic Cells->Immunoproteasome B Cells B Cells B Cells->Immunoproteasome T Cells T Cells T Cells->Immunoproteasome Type I Interferon Production Type I Interferon Production Type I Interferon Production->B Cells Plasma Cell Differentiation Plasma Cell Differentiation Autoantibody Production Autoantibody Production Plasma Cell Differentiation->Autoantibody Production Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production->T Cells This compound (KZR-616) This compound (KZR-616) This compound (KZR-616)->Immunoproteasome Inhibits Immunoproteasome->Type I Interferon Production Immunoproteasome->Plasma Cell Differentiation Immunoproteasome->Pro-inflammatory Cytokine Production

Caption: Mechanism of action of this compound.

The experimental workflow for evaluating treatments in lupus mouse models typically involves several key stages, from treatment administration to the final analysis of disease markers.

G Start Start Lupus-prone Mice (e.g., MRL/lpr, NZB/W F1) Lupus-prone Mice (e.g., MRL/lpr, NZB/W F1) Start->Lupus-prone Mice (e.g., MRL/lpr, NZB/W F1) Treatment Group (e.g., KZR-616) Treatment Group (e.g., KZR-616) Lupus-prone Mice (e.g., MRL/lpr, NZB/W F1)->Treatment Group (e.g., KZR-616) Control Group (Vehicle) Control Group (Vehicle) Lupus-prone Mice (e.g., MRL/lpr, NZB/W F1)->Control Group (Vehicle) Regular Monitoring Regular Monitoring Treatment Group (e.g., KZR-616)->Regular Monitoring Control Group (Vehicle)->Regular Monitoring Endpoint Analysis Endpoint Analysis Regular Monitoring->Endpoint Analysis Proteinuria, Body Weight Data Comparison and Conclusion Data Comparison and Conclusion Endpoint Analysis->Data Comparison and Conclusion Serum Analysis (Anti-dsDNA), Renal Histology (IgG Deposition)

Caption: Experimental workflow for lupus mouse models.

In contrast to the broad immunomodulatory effects of immunoproteasome inhibitors, other treatments may have more specific mechanisms. For instance, irinotecan is thought to work by altering DNA relaxation, which in turn impairs the binding of pathogenic anti-dsDNA antibodies.[5] Metformin's beneficial effects are linked to the activation of the AMPK pathway, which has anti-inflammatory properties.[6]

The selective inhibition of the immunoproteasome represents a targeted approach to treating lupus, aiming to disrupt key pathogenic pathways without causing broad immunosuppression. The durable response observed with this compound in preclinical models suggests its potential as a promising therapeutic strategy for lupus nephritis.[1][2] Further clinical investigation is underway to evaluate its safety and efficacy in patients.[8][11][12]

References

Zetomipzomib: A Comparative Analysis of a Selective Immunoproteasome Inhibitor Across Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Zetomipzomib's performance against alternative therapies, supported by experimental data from preclinical and clinical studies.

This compound (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1][2][3][4] Its targeted action presents a novel therapeutic strategy for a range of autoimmune diseases by modulating overactive immune responses without causing broad immunosuppression.[3][5][6][7] This guide provides a cross-validation of this compound's efficacy by comparing its performance in various autoimmune models, presenting key experimental data and methodologies.

Mechanism of Action: Selective Immunoproteasome Inhibition

The immunoproteasome plays a critical role in processing proteins for antigen presentation and is integral to the activation and differentiation of key immune cells like T and B lymphocytes.[4] It contains three distinct catalytic subunits: LMP2, MECL-1, and LMP7. This compound selectively inhibits the LMP7 and LMP2 subunits.[1][8] This targeted inhibition disrupts multiple downstream pathways involved in autoimmune pathology, including the production of pro-inflammatory cytokines, differentiation of T helper (Th) cells, and the formation of antibody-producing plasma cells.[1][2] This contrasts with broader proteasome inhibitors like bortezomib, which also inhibit the constitutive proteasome found in all cells, potentially leading to greater toxicity.[1][3]

Zetomipzomib_MoA Zeto This compound (KZR-616) Immunoproteasome Immunoproteasome (LMP7 & LMP2 subunits) Zeto->Immunoproteasome Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IFN-γ) Immunoproteasome->Cytokines Decreased T_Cells T-Cell Activation & Polarization (Th1/Th17) Immunoproteasome->T_Cells Decreased B_Cells B-Cell / Plasma Cell Differentiation & Survival Immunoproteasome->B_Cells Decreased Autoantibodies Autoantibody Production B_Cells->Autoantibodies

Caption: Mechanism of action of this compound.

Efficacy in Systemic Lupus Erythematosus (SLE) and Lupus Nephritis (LN)

This compound has been extensively studied in preclinical models and clinical trials for lupus, a systemic autoimmune disease that can lead to severe kidney damage known as lupus nephritis.

Preclinical Evidence: NZB/W F1 Mouse Model

The NZB/W F1 mouse is a widely used spontaneous model for lupus nephritis. Studies have demonstrated that this compound treatment can significantly ameliorate disease progression.

Experimental Protocol:

  • Model: Female NZB/W F1 mice with established proteinuria.

  • Treatment: Mice were administered this compound or a vehicle control subcutaneously.

  • Dosing Regimen: Dosing schedules varied, but typically involved treatment for several weeks.

  • Key Endpoints: Proteinuria (measured by urine protein-to-creatinine ratio), serum anti-dsDNA antibody levels, and histological analysis of kidney tissue. T and B cell populations were analyzed via flow cytometry.

Summary of Preclinical Efficacy in LN Model:

Parameter Vehicle Control This compound Outcome Citation
Proteinuria Progressive Increase Complete Resolution Significant reduction in kidney damage marker. [1][2]
Plasma Cells High Levels Reduced Numbers Diminished source of autoantibodies. [1][2]
T & B Cell Activation Activated Phenotype Altered Activation Broad immunomodulatory effect. [1][2]

| Disease Maintenance | N/A | Maintained for ≥8 weeks post-dosing | Suggests durable therapeutic effect. |[1][2] |

Clinical Trial Evidence: The MISSION Study

The Phase 1b/2 MISSION trial evaluated this compound in patients with active SLE, including a cohort with lupus nephritis.[9][10] The study demonstrated clinically meaningful improvements in renal function and overall disease activity.[3]

Summary of Phase 2 MISSION Trial Results (LN Cohort):

Endpoint (at Week 25) Placebo + Standard of Care This compound + Standard of Care Outcome Citation
Overall Renal Response (ORR) N/A (Open-label) 64.7% (11 of 17 patients) Achieved ≥50% reduction in UPCR. [11]
Complete Renal Response (CRR) N/A (Open-label) 35.2% Achieved UPCR ≤0.5. [11]
SLEDAI-2K Score N/A (Open-label) Mean reduction from 11.3 to 6.5 Decrease in systemic disease activity.

| Anti-dsDNA levels | N/A (Open-label) | Improved or normalized in 10 of 12 patients | Reduction in key lupus biomarker. | |

Note: While initial clinical results for LN were promising, the subsequent Phase 2b PALIZADE trial was voluntarily paused and later suspended following Grade 5 serious adverse events (patient deaths).[12][13][14] The clinical development of this compound for lupus nephritis is currently discontinued.[12][15]

LN_Workflow cluster_preclinical Preclinical: NZB/W F1 Mice cluster_clinical Clinical: MISSION Trial p1 Induce / Age mice to develop proteinuria p2 Administer this compound vs. Vehicle Control p1->p2 p3 Monitor Proteinuria & Autoantibodies p2->p3 p4 Terminal Analysis: Kidney Histology, Immune Cell Profiling p3->p4 c1 Recruit Patients with Active Lupus Nephritis c2 Administer this compound + Standard of Care c1->c2 c3 Assess Endpoints at Week 25: UPCR, SLEDAI-2K c2->c3 c4 Evaluate Safety & Tolerability c3->c4

Caption: Experimental workflow for this compound in Lupus Nephritis studies.

Efficacy in Autoimmune Hepatitis (AIH)

Following the halt of the LN program, the clinical development of this compound has focused on Autoimmune Hepatitis, a rare chronic disease where the immune system attacks the liver.[4][12]

Clinical Trial Evidence: The PORTOLA Study

The PORTOLA study is a Phase 2a randomized, double-blind, placebo-controlled trial evaluating this compound in patients with AIH who have an insufficient response to standard of care.[16][17] Topline results have been positive, demonstrating that this compound can induce biochemical remission while allowing for a reduction in steroid use.[5][7]

Experimental Protocol:

  • Population: Patients with AIH insufficiently responding to or relapsing on standard therapy.[16][17]

  • Design: Randomized (2:1), double-blind, placebo-controlled.[6]

  • Intervention: Weekly subcutaneous injections of this compound or placebo for 24 weeks, in addition to a protocol-directed taper of corticosteroids.[6][17]

  • Primary Endpoint: Proportion of patients achieving a complete response (normalization of ALT and AST levels) with a successful corticosteroid taper by Week 24.[6]

Summary of Phase 2a PORTOLA Trial Results:

Endpoint (Intent-to-Treat Population) Placebo + Steroid Taper This compound + Steroid Taper Outcome Citation
Complete Response (CR) + Steroid Taper to ≤5 mg/day 12.5% (1 of 8 patients) 31.3% (5 of 16 patients) This compound enabled steroid-sparing remission. [5][7]
CR + Complete Steroid Withdrawal (0 mg/day) 0% (0 of 8 patients) 18.8% (3 of 16 patients) Potential to eliminate steroid need in some patients. [7]
CR (Regardless of Steroid Dose) 37.5% (ITT) 50.0% (ITT) Higher rate of biochemical remission. [5]

| Disease Flares in CR Patients | N/A | 0% | Durable response during the study period. |[7] |

Comparative Cross-Validation

This compound's efficacy profile demonstrates a consistent immunomodulatory effect across different autoimmune disease contexts, driven by its core mechanism of selective immunoproteasome inhibition.

Cross_Validation cluster_Lupus Lupus Nephritis Model cluster_AIH Autoimmune Hepatitis Model cluster_Arthritis Arthritis Model (CAIA) Zeto This compound: Selective Immunoproteasome Inhibitor LN_outcome Outcome: - Reduced Proteinuria - Decreased Autoantibodies - Altered T/B Cell Activation Zeto->LN_outcome Demonstrates Efficacy In AIH_outcome Outcome: - Biochemical Remission - Steroid-Sparing Effect - Reduced Liver Enzymes (ALT/AST) Zeto->AIH_outcome Demonstrates Efficacy In RA_outcome Outcome: - Attenuated Disease Progression Zeto->RA_outcome Demonstrates Efficacy In Validation Cross-Validation Point: Broad Anti-Inflammatory & Immunomodulatory Activity LN_outcome->Validation AIH_outcome->Validation RA_outcome->Validation

Caption: Logical flow of this compound's cross-validation in autoimmune models.

Conclusion

Preclinical and clinical data demonstrate that this compound's selective inhibition of the immunoproteasome results in a broad anti-inflammatory and immunomodulatory response.[5][6][7][16] This has translated into significant therapeutic effects in robust models of lupus nephritis and, more recently, in clinical trials for autoimmune hepatitis. While the development in lupus nephritis has been halted due to safety concerns, the positive results from the PORTOLA study in AIH underscore the therapeutic potential of this targeted mechanism.[5][12] The ability to induce steroid-sparing remission highlights a significant advantage and addresses a major unmet need for patients with chronic autoimmune diseases.[4] Further investigation and registrational trials will be crucial to fully establish the safety and efficacy profile of this compound as a novel treatment for autoimmune disorders.

References

an immunoproteasome-selective inhibitor identified based on the optimization of ONX-0914 (HY-13207) and PR-924 (HY-123587).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zetomipzomib (KZR-616), a next-generation immunoproteasome-selective inhibitor, with its predecessors ONX-0914 and PR-924. This compound was developed through the optimization of these earlier compounds to enhance its therapeutic potential for autoimmune and inflammatory diseases.[1] This document presents a detailed analysis of its performance, supported by experimental data, to aid in research and development decisions.

Performance Comparison: Potency and Selectivity

This compound (KZR-616) demonstrates a distinct and improved selectivity profile compared to ONX-0914 and PR-924. It potently co-inhibits the β5i (LMP7) and β1i (LMP2) subunits of the immunoproteasome, a characteristic linked to broad anti-inflammatory activity.[2] The following table summarizes the inhibitory concentrations (IC50) of these compounds against the catalytic subunits of both the immunoproteasome and the constitutive proteasome.

Inhibitorβ1i (LMP2) IC50 (nM)β2i (MECL-1) IC50 (nM)β5i (LMP7) IC50 (nM)β1c IC50 (nM)β2c IC50 (nM)β5c IC50 (nM)
This compound (KZR-616) 131[3]623[3]39[3]>10,600[1]>10,600[1]688[3]
ONX-0914 ~500[4]~1000[4]~10[4]~9000[4]~3000[4]~500[4]
PR-924 8200[2]>30,000[2]22[4]>30,000[2]>30,000[2]2900[4]

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-Based)

This protocol outlines a method to determine the inhibitory activity of compounds against purified 20S immunoproteasome and constitutive proteasome.

Materials:

  • Purified human 20S immunoproteasome and constitutive proteasome.

  • Fluorogenic peptide substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for β5/β5i, Ac-PAL-AMC for β1/β1i, and Ac-RLR-AMC for β2/β2i).

  • Assay buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).

  • Test compounds (this compound, ONX-0914, PR-924) at various concentrations.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer and the purified proteasome.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the specific fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC-based substrates) over time.[5]

  • Calculate the rate of substrate cleavage from the linear phase of the reaction.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the assessment of the inhibitory effect of the compounds on cytokine production by activated human PBMCs.

Materials:

  • Human PBMCs isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Lipopolysaccharide (LPS) for cell stimulation.

  • Test compounds (this compound, ONX-0914, PR-924) at various concentrations.

  • 96-well cell culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.[6]

  • Incubate the plates for a specified period (e.g., 6-24 hours) in a CO2 incubator.[7]

  • Collect the cell culture supernatants.

  • Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the effect of the inhibitors on cytokine production by comparing the levels in treated versus untreated (LPS-stimulated) cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the development rationale and the mechanism of action of this compound.

G cluster_0 Inhibitor Development ONX-0914 ONX-0914 Optimization Optimization ONX-0914->Optimization PR-924 PR-924 PR-924->Optimization This compound (KZR-616) This compound (KZR-616) Optimization->this compound (KZR-616)

Caption: Development of this compound (KZR-616) through optimization of ONX-0914 and PR-924.

G This compound This compound Immunoproteasome Immunoproteasome This compound->Immunoproteasome inhibits T_Cell T Cell Immunoproteasome->T_Cell activates B_Cell B Cell Immunoproteasome->B_Cell activates Cytokine_Production Pro-inflammatory Cytokine Production T_Cell->Cytokine_Production Differentiation Differentiation & Activation T_Cell->Differentiation B_Cell->Cytokine_Production B_Cell->Differentiation Inflammation Inflammation Cytokine_Production->Inflammation Differentiation->Inflammation

Caption: Mechanism of action of this compound in modulating immune responses.

This compound's targeted inhibition of the immunoproteasome leads to a broad immunomodulatory effect by attenuating the activation and differentiation of key immune cells like T and B cells, and consequently reducing the production of pro-inflammatory cytokines.[8][9] This mechanism underscores its potential as a therapeutic agent for a wide range of autoimmune diseases.

References

Assessing the Long-Term Efficacy of Zetomipzomib (KZR-616) in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Zetomipzomib (KZR-616) is a first-in-class, selective immunoproteasome inhibitor being investigated for its therapeutic potential across a range of autoimmune diseases.[1] Unlike broad immunosuppressants, this compound offers a targeted approach by modulating the dysregulated immune system.[1] Its mechanism of action involves the selective inhibition of the immunoproteasome, a form of the proteasome predominantly found in immune cells, which plays a crucial role in inflammation and immune responses.[1][2] This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: Selective Immunoproteasome Inhibition

This compound selectively targets the LMP7 (IC50: 39 nM for human) and LMP2 (IC50: 131 nM for human) subunits of the immunoproteasome.[3] This inhibition disrupts multiple downstream pathways involved in the inflammatory cascade. By blocking the immunoproteasome, this compound impedes the differentiation of plasma cells, reduces autoantibody production, and downregulates the expression of pro-inflammatory cytokines.[2][4] This leads to a broad immunomodulatory effect on both the innate and adaptive immune systems, including macrophages, B cells, and T cells.[1][5] Preclinical studies have shown that this selective inhibition results in a broad anti-inflammatory response without causing overt immunosuppression.[6]

KZR_616_Mechanism_of_Action cluster_immune_cell Immune Cell cluster_downstream Downstream Effects Immunoproteasome Immunoproteasome Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) Immunoproteasome->Pro_inflammatory_Cytokines Promotes Production Antigen_Presentation Antigen Presentation Immunoproteasome->Antigen_Presentation Regulates Plasma_Cell_Differentiation Plasma Cell Differentiation Immunoproteasome->Plasma_Cell_Differentiation Promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation Autoantibody_Production Autoantibody Production Plasma_Cell_Differentiation->Autoantibody_Production KZR_616 This compound (KZR-616) KZR_616->Immunoproteasome Inhibits

Mechanism of action for this compound (KZR-616).

Preclinical Efficacy in Chronic Disease Models

The long-term efficacy of this compound has been evaluated in multiple animal models of autoimmune disease, most notably the NZB/W F1 mouse model of lupus nephritis.[2][4] In these studies, this compound demonstrated a significant and durable therapeutic effect.

Key Findings from the NZB/W F1 Mouse Model:
  • Resolution of Proteinuria: Treatment with this compound resulted in a complete resolution of proteinuria, a key indicator of kidney damage in lupus nephritis. This effect was maintained for at least 8 weeks after dosing ceased.[4]

  • Reduction in Autoantibodies: The treatment led to a significant decrease in serum levels of anti-dsDNA antibodies, which are pathogenic in systemic lupus erythematosus (SLE).[2]

  • Decreased Renal IgG Deposition: this compound treatment resulted in an absence of renal IgG deposition, indicating a reduction in immune complex formation in the kidneys.[2][4]

  • Modulation of Immune Pathways: Gene expression analysis revealed that this compound administration downregulated pathways associated with inflammation, T helper cell activation (Th1 and Th17), interferon signaling, and plasma cell differentiation.[2][4]

ParameterVehicle ControlThis compound (KZR-616)OutcomeCitation
ProteinuriaPersistent and severeComplete and durable resolutionSignificant improvement in renal function[2][4]
Anti-dsDNA AntibodiesHigh levelsSignificantly reducedReduction in systemic autoimmunity[2]
Renal IgG DepositionPresentAbsentPrevention of immune complex deposition[2][4]
Plasma CellsIncreased numbersReduced numbers of short and long-lived plasma cellsInhibition of antibody-producing cells[4]

Clinical Efficacy in Lupus Nephritis

The MISSION Phase 1b/2 clinical trial evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with active lupus nephritis.[5][7] The results from this open-label study suggest that this compound has the potential to be a meaningful long-term, steroid-sparing therapy.[5][8]

MISSION Phase 2 Study Results:

The study evaluated this compound 60 mg administered subcutaneously once weekly for 24 weeks in patients with active LN despite stable background therapy.[5][7]

  • Renal Response: A significant number of patients achieved a clinically meaningful renal response. At the end of treatment (Week 25), 11 out of 17 evaluable patients (64.7%) achieved an overall renal response, defined as a ≥50% reduction in urine protein to creatinine ratio (UPCR).[6] These responses were not only maintained but deepened during the 12-week post-treatment follow-up period, with 15 of 17 patients (88.2%) showing an overall response at the end of the study (Week 37).[6]

  • Complete Renal Response: By the end of treatment, 6 of 17 patients (35.3%) achieved a complete renal response (CRR), with this number increasing to 8 of 17 (47.1%) by the end of the study.[5]

  • Steroid-Sparing Effect: A notable outcome was the ability to reduce corticosteroid dosage. As early as Week 13, 14 out of 17 patients had their daily steroid dose reduced to 10 mg/day or less while maintaining clinical response.[5][9]

  • Biomarker Improvement: Treatment with this compound also led to improvements in key SLE disease activity scores and serologic biomarkers, including reductions in anti-dsDNA antibodies and normalization of complement C3/C4 levels.[6][9]

Efficacy EndpointEnd of Treatment (Week 25)End of Study (Week 37)Citation
Overall Renal Response (≥50% UPCR reduction)64.7% (11/17 patients)88.2% (15/17 patients)[6]
Complete Renal Response (UPCR ≤0.5)35.3% (6/17 patients)47.1% (8/17 patients)[5]
Patients on ≤10 mg/day Corticosteroids82.4% (14/17 patients)Maintained[5][9]

It is important to note that in a separate Phase 2 trial (PRESIDIO) for dermatomyositis and polymyositis, this compound did not show a significant differentiation from placebo, although most patients did experience clinically meaningful improvements.

Comparison with Standard of Care

Standard of care (SOC) for many autoimmune diseases like lupus nephritis and autoimmune hepatitis involves chronic, high-dose corticosteroids and other immunosuppressive agents such as mycophenolate mofetil (MMF) or azathioprine.[1] While effective for some, these treatments are often associated with significant and life-altering side effects, including osteoporosis, diabetes, increased risk of infection, and malignancies.[1]

FeatureThis compound (KZR-616)Standard of Care (Corticosteroids, Immunosuppressants)
Mechanism Selective immunoproteasome inhibition; targeted immunomodulation.[1][3]Broad immunosuppression.[1]
Efficacy in LN 64.7% overall renal response at 24 weeks in the MISSION trial.[6]Varies; often requires high doses with significant toxicity.
Steroid-Sparing Demonstrated potential to significantly reduce corticosteroid dosage.[5][9]Are the primary treatment; long-term use is often necessary.
Safety Profile Generally well-tolerated; most common AE is injection site reaction. No opportunistic infections reported in MISSION trial.[7][9]Associated with numerous side effects: infections, osteoporosis, diabetes, etc.[1]
Administration Subcutaneous weekly injection.[7]Typically oral daily administration.

This compound's targeted mechanism offers the potential for a more favorable long-term safety profile by avoiding the complications of broad and prolonged immunosuppression.[1]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key preclinical and clinical studies of this compound.

Preclinical Model: NZB/W F1 Mouse Model of Lupus Nephritis
  • Objective: To evaluate the therapeutic effect of KZR-616 on the progression of lupus nephritis.[2]

  • Animal Model: Female NZB/W F1 mice, which spontaneously develop a disease that closely mimics human SLE and lupus nephritis.

  • Treatment Protocol: Mice received subcutaneous injections of KZR-616 or a vehicle control for 11 weeks.[2]

  • Primary Endpoints:

    • Proteinuria: Measured to assess the severity of nephritis.[2]

    • Serum Anti-dsDNA Antibodies: Quantified to measure systemic autoimmunity.[2]

    • Renal Histology: Kidneys were harvested and stained with hematoxylin and eosin and for immunoglobulin G (IgG) deposition.[2]

  • Gene Expression Analysis: RNA was extracted from spleens and kidneys and evaluated by RNA sequencing to identify changes in canonical signaling pathways.[2]

Clinical Trial: MISSION Phase 2 Study (NCT03393013)
  • Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with active lupus nephritis.[5][7]

  • Study Design: An open-label, multi-center study.[5]

  • Patient Population: Patients with active Class III or IV (± Class V) lupus nephritis with a urine protein to creatinine ratio (UPCR) ≥1 despite stable background therapy.[5][7]

  • Treatment Protocol: this compound 60 mg administered subcutaneously once weekly for 24 weeks. The initial dose was 30 mg.[7][10] Patients remained on their stable background medications, including corticosteroids and at least one other immunosuppressive agent.[7]

  • Primary Endpoint: The number of patients achieving a 50% reduction in UPCR from baseline after 24 weeks of treatment.[7]

  • Secondary Endpoints: Safety, tolerability, other measures of renal function (e.g., complete renal response), SLE disease activity, and biomarkers.[5]

Experimental_Workflow cluster_preclinical Preclinical: NZB/W F1 Mouse Model cluster_clinical Clinical: MISSION Phase 2 Start_Preclinical Start Dosing 11 Weeks SC Dosing (KZR-616 vs. Vehicle) Start_Preclinical->Dosing Monitoring Monitor Proteinuria & Serum Antibodies Dosing->Monitoring Endpoint_Preclinical Endpoint Analysis: - Histology - RNA Sequencing Monitoring->Endpoint_Preclinical Start_Clinical Patient Enrollment (Active LN, UPCR ≥1) Treatment 24 Weeks SC Dosing (KZR-616 60mg QW) Start_Clinical->Treatment Follow_Up 12-Week Safety Follow-up Treatment->Follow_Up Endpoint_Clinical Endpoint Analysis: - UPCR Reduction (Primary) - CRR, Safety (Secondary) Follow_Up->Endpoint_Clinical

Workflow for preclinical and clinical evaluation.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Zetomipzomib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of Zetomipzomib, an investigational selective immunoproteasome inhibitor. While the currently available Safety Data Sheet (SDS) for this compound maleate classifies the compound as not a hazardous substance or mixture, it is imperative that researchers, scientists, and drug development professionals treat it with a high degree of caution, adhering to established protocols for handling investigational new drugs with unknown long-term toxicities.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Given the investigational nature of this compound, a comprehensive hazard profile, including quantitative occupational exposure limits, is not yet publicly available. Therefore, a conservative approach to PPE is mandatory to minimize any potential for exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides an extra layer of protection against potential skin contact. Nitrile offers good resistance to a range of chemicals. Regular glove changes are recommended, especially after direct contact.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is recommended, particularly when handling the powdered form or when there is a potential for aerosol generation.Minimizes the risk of inhaling fine particles of the compound.
Body Protection A fully buttoned laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashes.Protects skin and personal clothing from contamination.
Engineering Controls
Control MeasureDescription
Ventilation All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.
Designated Area Establish a designated area within the laboratory for the handling and storage of this compound.

Operational Plan for Handling this compound

A clear and systematic workflow is crucial for the safe handling of any investigational compound. The following step-by-step guidance outlines the key stages of the operational plan.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow institutional spill procedures.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked and accessible only to authorized personnel.

Preparation and Handling
  • Pre-use Check: Before handling, review the Safety Data Sheet and this guide. Ensure all necessary PPE and engineering controls are in place and functional.

  • Weighing: If working with the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

Spill and Emergency Procedures
  • Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound Dispose of as chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated, sealed waste container and disposed of as chemical waste.
Contaminated PPE Used gloves, disposable gowns, and other contaminated PPE should be collected in a sealed bag and disposed of as chemical waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, triple-rinsed container can then be disposed of according to institutional guidelines for non-hazardous waste.

Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

Zetomipzomib_Handling_Workflow start Start: Receive this compound sds_review Review SDS & Protocol start->sds_review ppe_don Don Appropriate PPE sds_review->ppe_don weigh Weigh Solid ppe_don->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste ppe_doff Doff PPE dispose_waste->ppe_doff end End ppe_doff->end

This compound Handling Workflow

This comprehensive guide is intended to supplement, not replace, institutional policies and standard operating procedures. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zetomipzomib
Reactant of Route 2
Reactant of Route 2
Zetomipzomib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。